α-Muurolene-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₅H₂₁D₃ |
|---|---|
Molecular Weight |
207.37 |
Synonyms |
1ξ,6ξ,7ξ-Cadina-4,9-diene-d3; (1α,4aα,8aα)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene-d3; 1,2,4aβ,5,6,8aβ-Hexahydro-1β-isopropyl-4,7-dimethyl-naphthalene-d3; rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methyleth |
Origin of Product |
United States |
Foundational & Exploratory
α-Muurolene-d3 physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of α-Muurolene-d3, a deuterated isotopologue of the naturally occurring sesquiterpene, α-muurolene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Introduction to α-Muurolene
α-Muurolene is a bicyclic sesquiterpenoid belonging to the cadinene group of hydrocarbons.[1] It is a constituent of the essential oils of numerous plants and is recognized for its characteristic woody and spicy aroma.[2] Research has indicated several potential biological activities for α-muurolene, including antimicrobial, antioxidant, and anti-inflammatory properties, making it a subject of interest in pharmacology and natural product chemistry.[2][3]
This compound: A Tool for Precise Quantification
This compound is a synthetically produced molecule where three hydrogen atoms of α-muurolene have been replaced with deuterium atoms. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical behavior is nearly identical to its non-deuterated counterpart, ensuring similar extraction efficiency and chromatographic retention times. However, its increased mass allows for clear differentiation from the native analyte in mass spectra, enabling accurate quantification in complex matrices like plant extracts and biological fluids.
Physical and Chemical Properties
The primary differences in the physical and chemical properties between α-muurolene and this compound arise from the mass difference between hydrogen and deuterium. While many physical properties such as boiling point and density are not expected to differ significantly, the molecular weight is notably higher for the deuterated form.
Table 1: Comparison of Physical and Chemical Properties of α-Muurolene and this compound
| Property | α-Muurolene | This compound |
| Molecular Formula | C₁₅H₂₄[4] | C₁₅H₂₁D₃ |
| Molecular Weight | 204.35 g/mol [4] | 207.38 g/mol |
| CAS Number | 31983-22-9[5] | Not Assigned |
| Appearance | Oily liquid (typical for sesquiterpenes) | Oily liquid |
| Boiling Point | ~271.5 °C at 760 mmHg | Expected to be very similar to α-muurolene |
| Density | ~0.876 g/cm³ | Expected to be very similar to α-muurolene |
| Solubility | Insoluble in water, soluble in alcohol and organic solvents. | Insoluble in water, soluble in alcohol and organic solvents. |
| Natural Occurrence | Found in various plant essential oils.[4] | Synthetic; not found in nature. |
Note: The exact position of the three deuterium atoms in commercially available this compound is often not specified by suppliers.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods. Below is a generalized experimental protocol for its use in the quantification of α-muurolene in a sample matrix by GC-MS.
General Protocol for Quantification of α-Muurolene using this compound as an Internal Standard
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, hexane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by spiking known amounts of non-deuterated α-muurolene into the solvent, each containing a constant, known concentration of the this compound internal standard.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample to be analyzed.
-
If the sample is solid, perform an extraction (e.g., solvent extraction, steam distillation) to isolate the volatile compounds.
-
Add a precise volume of the this compound stock solution to the sample extract.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample or calibration standard into the GC-MS system.
-
The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase. α-Muurolene and this compound will have very similar retention times.
-
The mass spectrometer detects and fragments the molecules as they elute from the GC column.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for both α-muurolene and this compound, enhancing sensitivity and selectivity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte (α-muurolene) to the peak area of the internal standard (this compound) against the concentration of the analyte for the calibration standards.
-
Calculate the same peak area ratio for the unknown sample.
-
Determine the concentration of α-muurolene in the sample by interpolating its peak area ratio on the calibration curve.
-
Biosynthesis of α-Muurolene
α-Muurolene, like other sesquiterpenes, is synthesized in plants and some fungi from farnesyl diphosphate (FPP). The biosynthesis is catalyzed by a class of enzymes known as terpene synthases. The cyclization of the linear FPP precursor leads to the formation of the characteristic bicyclic muurolane skeleton.[1]
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of α-muurolene. Its properties as a stable isotope-labeled internal standard make it superior to other quantification methods that may be prone to variations in sample preparation and instrument response. Understanding the properties of both the deuterated and non-deuterated forms of α-muurolene is crucial for its effective application in analytical chemistry and for furthering the research into the biological roles of this widespread natural product.
References
- 1. alpha-Muurolene | 31983-22-9 | Benchchem [benchchem.com]
- 2. Cas 10208-80-7,α-muurolene | lookchem [lookchem.com]
- 3. Chemical Composition, Antipathogenic and Cytotoxic Activity of the Essential Oil Extracted from Amorpha fruticosa Fruits [mdpi.com]
- 4. Alpha-muurolene, (-)- | C15H24 | CID 12306047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. repositorioacademico.upc.edu.pe [repositorioacademico.upc.edu.pe]
α-Muurolene: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Properties, Biological Activities, and Experimental Protocols of the Sesquiterpene α-Muurolene.
Introduction
α-Muurolene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of a wide variety of aromatic plants. As a prominent member of the cadinene class of sesquiterpenes, it contributes to the characteristic aroma of many botanicals. Beyond its olfactory properties, α-Muurolene has garnered significant interest within the scientific community for its diverse and promising biological activities. This technical guide provides a comprehensive overview of α-Muurolene, with a focus on its chemical identification, biological effects, and the experimental methodologies used to investigate its properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of natural compounds.
Chemical Identification and Properties
The identification of α-Muurolene can be complex due to the existence of several stereoisomers, each with a unique CAS Registry Number. It is crucial for researchers to accurately identify the specific isomer being studied to ensure the reproducibility and validity of experimental results.
| Property | Value | Citation |
| Chemical Formula | C₁₅H₂₄ | [1] |
| Molecular Weight | 204.35 g/mol | [1] |
| Synonyms | (-)-alpha-Muurolene, B1-Cadinene | [1] |
Table 1: Chemical and Physical Properties of α-Muurolene
| Isomer/Related Compound | CAS Registry Number | Citation |
| α-Muurolene (general) | 31983-22-9 | [2] |
| (-)-α-Muurolene | 10208-80-7 | [1] |
| (+)-α-Muurolene | 17627-24-6 |
Table 2: CAS Registry Numbers for α-Muurolene and its Stereoisomers
Biological Activities and Therapeutic Potential
α-Muurolene has demonstrated a range of biological activities that suggest its potential for therapeutic applications. These activities are often attributed to its interaction with various cellular and molecular targets.
Antimicrobial Activity
Essential oils containing α-Muurolene have shown notable antimicrobial effects against a spectrum of pathogens. The proposed mechanism often involves the disruption of microbial cell membranes due to the lipophilic nature of the sesquiterpene.
| Microorganism | Activity (MIC) | Source (Essential Oil) | Citation |
| Staphylococcus aureus | 1.84 - 7.38 mg/mL | Amorpha fruticosa | [3] |
| Gram-negative bacteria | 14.75 - 29.50 mg/mL | Amorpha fruticosa | [3] |
| Candida albicans | Not specified | Xenophyllum poposum | [4] |
Table 3: Antimicrobial Activity of Essential Oils Containing α-Muurolene
Antioxidant Activity
The antioxidant properties of α-Muurolene are attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.
| Assay | Result (IC₅₀ or equivalent) | Source (Essential Oil) | Citation |
| DPPH | 11.42 ± 0.08 µmol ET/g | Schinus molle | [5] |
| ABTS | 134.88 ± 4.37 µmol ET/g | Schinus molle | [5] |
| FRAP | 65.16 ± 1.46 µmol ET/g | Schinus molle | [5] |
Table 4: Antioxidant Activity of an Essential Oil Containing α-Muurolene
Anti-inflammatory Activity
The anti-inflammatory effects of α-Muurolene and related sesquiterpenes are believed to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, α-Muurolene can potentially reduce the production of pro-inflammatory cytokines and mediators. While direct studies on α-Muurolene are emerging, research on structurally similar compounds like limonene shows inhibition of the phosphorylation of IκBα and NF-κB p65, as well as key kinases in the MAPK pathway[6].
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of α-Muurolene.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of α-Muurolene
Objective: To identify and quantify α-Muurolene in an essential oil sample.
Methodology:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
-
GC-MS System: An Agilent 7890 Gas Chromatograph coupled with an Agilent 5975C Mass Spectrometer Detector, or a similar system.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the prepared sample in splitless mode or with a split ratio (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 40°C.
-
Ramp 1: Increase at 5°C/min to 180°C.
-
Ramp 2: Increase at 2.5°C/min to 200°C and hold for 5 minutes.
-
Ramp 3: Increase at 10°C/min to 300°C and hold for 3 minutes[5].
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Identification: Identify α-Muurolene by comparing its mass spectrum and retention index with data from spectral libraries (e.g., NIST, Wiley) and, when possible, with a certified reference standard.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of α-Muurolene against a specific microorganism.
Methodology:
-
Preparation of α-Muurolene Stock Solution: Dissolve α-Muurolene in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microbial Inoculum: Culture the test microorganism in an appropriate broth medium to a standardized density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the α-Muurolene stock solution in the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted α-Muurolene. Include a positive control well (microorganism and broth, no α-Muurolene) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of α-Muurolene at which there is no visible growth of the microorganism.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of α-Muurolene.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Preparation of α-Muurolene Solutions: Prepare a series of dilutions of α-Muurolene in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each of the α-Muurolene dilutions.
-
Control: Prepare a control sample containing the DPPH solution and the solvent, without α-Muurolene.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of sesquiterpenes are often linked to their ability to modulate intracellular signaling cascades. While the specific interactions of α-Muurolene are still under investigation, the NF-κB and MAPK pathways are primary targets for related compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. It is hypothesized that α-Muurolene may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.
Caption: Putative inhibition of the NF-κB signaling pathway by α-Muurolene.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory mediators. α-Muurolene may exert its anti-inflammatory effects by inhibiting the phosphorylation of key kinases within this pathway, such as p38, JNK, and ERK.
Caption: Potential modulation of the MAPK signaling pathway by α-Muurolene.
Conclusion
α-Muurolene is a multifaceted sesquiterpene with a range of biological activities that warrant further investigation for its therapeutic potential. This technical guide has provided a foundational understanding of its chemical properties, biological effects, and the experimental methodologies for its study. For researchers and drug development professionals, α-Muurolene represents a promising natural product scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases, inflammatory disorders, and conditions associated with oxidative stress. Future research should focus on elucidating the precise molecular mechanisms of action of specific α-Muurolene stereoisomers and conducting preclinical and clinical studies to validate its therapeutic efficacy and safety.
References
- 1. Alpha-muurolene, (-)- | C15H24 | CID 12306047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-Muurolene | 31983-22-9 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS Profile, Antioxidant Activity, and In Silico Study of the Essential Oil from Schinus molle L. Leaves in the Presence of Mosquito Juvenile Hormone-Binding Protein (mJHBP) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Muurolene: A Technical Guide to Its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Muurolene is a naturally occurring sesquiterpene hydrocarbon that has garnered significant interest within the scientific community due to its contribution to the aromatic profiles of various essential oils and its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of α-muurolene, its biosynthetic pathway, and the experimental methodologies used for its study. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this bioactive compound.
Natural Sources of α-Muurolene
α-Muurolene is widely distributed in the plant and fungal kingdoms. It is a common constituent of essential oils and volatile profiles.
Plant Sources
Numerous plant species are known to produce α-muurolene. It is often found as a component of the essential oils extracted from various plant parts, including fruits, leaves, and bark. Some of the notable plant sources include species from the genera Amorpha, Cinnamomum, Juniperus, and Rhododendron[1]. The fruits of Amorpha fruticosa have been identified as a significant source of α-muurolene[1]. In various species of Cinnamomum (cinnamon), α-muurolene is a recognized component of their essential oils[1]. It has also been reported in Salvia rosmarinus (rosemary) and Tetradenia riparia[2].
Fungal Sources
The production of α-muurolene is not limited to plants. Certain fungi are also capable of synthesizing this sesquiterpene. The mushroom-forming fungus Coprinus cinereus is a well-characterized producer of α-muurolene, with the specific enzyme responsible for its synthesis, α-muurolene synthase (Cop3), having been identified and studied[3][4]. Other basidiomycetes, such as Cyclocybe aegerita (enzyme Agr3), Clitopilus pseudo-pinsitus (enzymes CpSTS3 and CpSTS5), and species of Ganoderma like Ganoderma lucidum and Ganoderma sinense, also synthesize α-muurolene[3]. Its presence has also been noted in the volatile profiles of wild mushrooms like Polyporus sulfureus, Lentinus lepideus, and Fistulina hepatica[3].
Quantitative Analysis of α-Muurolene in Natural Sources
The concentration of α-muurolene can vary significantly depending on the species, geographical location, and extraction method. The following table summarizes quantitative data from selected studies.
| Natural Source | Plant/Fungal Part | Extraction Method | α-Muurolene Concentration (% of Essential Oil) | Total Essential Oil Yield | Reference |
| Amorpha fruticosa | Fruits | Hydrodistillation | 12.54% | 0.43 ± 0.09% (mL/100g) | [5] |
| Amorpha fruticosa | Fruit | Microwave-assisted hydrodistillation | Not specified | 10.31 ± 0.33 g/kg (in first separation column) | [1] |
| Cinnamomum verum | Bark | Not specified | 3.8% | Not specified | [6] |
| Cinnamomum species | Not specified | Not specified | 4.32% | Not specified | [7] |
| Cinnamomum cassia | Powder (in marinade) | Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) | 8.99% | Not applicable | [8] |
| Juniperus oxycedrus | Not specified | Steam Distillation | 0.3% | Not specified | [9] |
Biosynthesis of α-Muurolene
The biosynthesis of α-muurolene, like other sesquiterpenes, follows the terpenoid biosynthesis pathway, starting from the precursor farnesyl pyrophosphate (FPP).
The key step in the formation of α-muurolene is the cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically α-muurolene synthase[3]. In the fungus Coprinus cinereus, this enzyme is designated as Cop3[4]. The enzyme facilitates a complex series of carbocation-mediated cyclizations and rearrangements of FPP to yield the characteristic bicyclic muurolane skeleton of α-muurolene. While the precise, step-by-step mechanism for α-muurolene synthase is a subject of ongoing research, a proposed general pathway for the formation of muurolene-type sesquiterpenes is depicted below.
Regulation of Sesquiterpene Biosynthesis
The production of sesquiterpenes, including α-muurolene, is tightly regulated in plants. This regulation occurs at multiple levels, from gene transcription to the modulation of enzyme activity. Several families of transcription factors are known to play crucial roles in this regulatory network.
One important regulatory mechanism involves the microRNA156 (miR156)-targeted SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) transcription factors[10]. In this pathway, miR156 levels decrease as the plant ages, leading to an increase in the expression of SPL transcription factors. These SPLs can then directly bind to the promoters of sesquiterpene synthase genes, activating their transcription and leading to increased sesquiterpene production[10][11].
Additionally, other transcription factor families, such as the basic helix-loop-helix (bHLH) family, have been implicated in the regulation of sesquiterpene biosynthesis in response to environmental cues like mechanical wounding[12]. These transcription factors can co-express with and regulate the genes encoding key enzymes in the pathway, such as farnesyl diphosphate synthase (FPPS) and sesquiterpene synthases[12].
Experimental Protocols
Isolation of α-Muurolene from Plant Material
1. Hydrodistillation of Essential Oil from Amorpha fruticosa Fruits
This protocol is based on the methodology for extracting essential oils from Amorpha fruticosa fruits[5].
-
Plant Material: Dried fruits of Amorpha fruticosa.
-
Apparatus: Clevenger-type apparatus for hydrodistillation.
-
Procedure:
-
A known quantity of powdered, dried fruit material (e.g., 100 g) is placed in a round-bottom flask.
-
Deionized water is added to the flask to cover the plant material (e.g., 1 L).
-
The flask is connected to the Clevenger apparatus and a condenser.
-
The mixture is heated to boiling and maintained for a set duration (e.g., 3 hours).
-
The distilled essential oil is collected in the calibrated tube of the Clevenger apparatus.
-
The collected oil is separated from the aqueous phase and dried over anhydrous sodium sulfate.
-
The yield of the essential oil is calculated as a percentage of the initial plant material weight.
-
2. Microwave-Assisted Hydrodistillation (MAHD)
A more rapid method for essential oil extraction involves microwave-assisted hydrodistillation[1].
-
Apparatus: A modified microwave oven equipped for hydrodistillation.
-
Procedure:
-
Prepare the plant material as for standard hydrodistillation.
-
Place the plant material and water in the distillation flask within the microwave system.
-
Optimize parameters such as microwave power and irradiation time for maximum yield[1].
-
Collect and process the essential oil as described in the standard hydrodistillation method.
-
Identification and Quantification of α-Muurolene
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard technique for identifying and quantifying the components of essential oils, including α-muurolene[5][9].
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used[5][9].
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: e.g., 60°C, hold for 3 minutes.
-
Ramp: Increase at a rate of 3°C/min to 240°C.
-
Hold at 240°C for a specified time[9].
-
-
Injector and Detector Temperatures: Typically set at 250°C and 280°C, respectively.
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-450.
-
-
Identification:
-
Compounds are tentatively identified by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley).
-
Confirmation is achieved by comparing their retention indices (calculated using a homologous series of n-alkanes) with literature values.
-
-
Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram. For absolute quantification, a calibration curve with a pure standard of α-muurolene is required.
Study of α-Muurolene Biosynthesis
Heterologous Expression and Purification of α-Muurolene Synthase
This protocol is adapted from methodologies for the expression and purification of other sesquiterpene synthases, such as α-humulene synthase[13][14].
-
Gene Cloning: The gene encoding α-muurolene synthase (e.g., Cop3 from Coprinus cinereus) is amplified by PCR and cloned into an expression vector (e.g., pET vector with a polyhistidine tag).
-
Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). The expression of the recombinant protein is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Protein Purification:
-
The bacterial cells are harvested and lysed.
-
The polyhistidine-tagged α-muurolene synthase is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
The purity of the enzyme is assessed by SDS-PAGE.
-
-
Enzyme Activity Assay:
-
The purified enzyme is incubated with its substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation (e.g., Mg²⁺).
-
The reaction products are extracted with an organic solvent (e.g., hexane).
-
The extracted products are analyzed by GC-MS to confirm the production of α-muurolene and any other sesquiterpene products.
-
References
- 1. A modified approach for isolation of essential oil from fruit of Amorpha fruticosa Linn using microwave-assisted hydrodistillation concatenated liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-muurolene, (-)- | C15H24 | CID 12306047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Muurolene | 31983-22-9 | Benchchem [benchchem.com]
- 4. Alpha-muurolene synthase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Cinnamomum verum J. Presl. Bark essential oil: in vitro investigation of anti-cholinesterase, anti-BACE1, and neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Progressive regulation of sesquiterpene biosynthesis in Arabidopsis and Patchouli (Pogostemon cablin) by the miR156-targeted SPL transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The deuterium difference: An in-depth guide to the role of deuterated compounds in scientific research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of scientific innovation, the substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful strategy with profound implications across various research disciplines. Deuterated compounds, molecules in which one or more hydrogen atoms have been replaced by deuterium, offer unique physicochemical properties that are leveraged to enhance our understanding of biological processes, improve analytical methodologies, and develop safer and more effective therapeutics. This technical guide provides a comprehensive overview of the core principles and applications of deuterated compounds in scientific research, with a focus on their role in drug discovery and development, metabolic studies, and analytical sciences.
The fundamental principle underpinning the utility of deuterated compounds is the deuterium kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the difference in zero-point vibrational energy between the two isotopes.[1][2] This increased bond strength means that cleavage of a C-D bond generally requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond, particularly in reactions where this bond cleavage is the rate-limiting step.[1][3] This seemingly subtle atomic substitution can have significant consequences for a molecule's metabolic fate, pharmacokinetic profile, and even its stability at chiral centers.[4][]
This guide will delve into the practical applications of this phenomenon, providing quantitative data on the impact of deuteration, detailed experimental protocols for key methodologies, and visual representations of relevant pathways and workflows to facilitate a deeper understanding of this transformative technology.
The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism
The primary application of the KIE in drug development is to modulate the metabolic properties of a drug candidate. Many drugs are metabolized by cytochrome P450 (CYP) enzymes in the liver, a process that often involves the oxidative cleavage of C-H bonds.[1][6] By strategically replacing hydrogen atoms at these metabolic "hot spots" with deuterium, the rate of metabolism can be significantly reduced.[][7]
This "metabolic switching" can lead to several desirable outcomes:
-
Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life (t½), increased area under the plasma concentration-time curve (AUC), and potentially a lower and less frequent dosing regimen.[4][8]
-
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. By slowing down the metabolic pathway responsible for their formation, deuteration can enhance the safety profile of a drug.
-
Increased Exposure to the Parent Drug: By reducing the rate of metabolic clearance, a higher concentration of the active parent drug can be maintained in circulation, potentially leading to enhanced efficacy.[7]
Quantitative Impact of Deuteration on Pharmacokinetics
The following tables summarize the pharmacokinetic (PK) data from studies comparing deuterated compounds with their non-deuterated (protio) counterparts, demonstrating the tangible effects of the KIE.
| Compound | Parameter | Protio-Compound | Deuterated Compound | Fold Change | Reference |
| Tetrabenazine | Deutetrabenazine | ||||
| Total (α+β)-HTBZ t½ (h) | 4-8 | ~9-11 | ~2x | [9] | |
| Total (α+β)-HTBZ AUC (ng·h/mL) | 155 | 325 | ~2.1x | [9] | |
| Total (α+β)-HTBZ Cmax (ng/mL) | 20.3 | 21.6 | ~1.06x | [9] | |
| Methadone | d9-Methadone | ||||
| AUC (plasma) | 1 | 5.7 | 5.7x | [10][11] | |
| Cmax (plasma) | 1 | 4.4 | 4.4x | [10][11] | |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19x | [10][11] | |
| LD50 (mg/kg, IV) | 11.6 | 24.8 | 2.1x | [10] | |
| Indiplon | Deuterated Indiplon | ||||
| Half-life (in vivo, rats) | 1 | 2 | 2x | [12] | |
| Exposure (in vivo, rats) | 1 | 2.6 | 2.6x | [12] | |
| Half-life (in vitro, human liver microsomes) | 1 | 1.2 | 1.2x | [12] | |
| Atazanavir | CTP-518 (Deuterated) | ||||
| Half-life (in vitro, human liver microsomes) | 1 | 1.51 | 1.51x | [] | |
| Half-life (in vivo, monkeys) | 1 | 1.52 | 1.52x | [] |
Table 1: Comparative Pharmacokinetic Parameters of Protio and Deuterated Drugs.
Experimental Protocols
Protocol 1: In Vitro Measurement of the Deuterium Kinetic Isotope Effect in Cytochrome P450 Metabolism
This protocol outlines a general procedure for determining the KIE on the metabolism of a drug candidate by human liver microsomes (HLM).
1. Materials and Reagents:
-
Test compound (protio-form)
-
Deuterated test compound (deutero-form)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., acetonitrile or methanol)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of the protio and deutero test compounds in a suitable solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
-
Initiation of Reaction:
-
Add the test compound (either protio or deutero) to the pre-warmed HLM mixture to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C with shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of cold quenching solution containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent compound and/or the formation of the metabolite(s).
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time for both the protio and deutero forms.
-
Determine the initial rate of metabolism (V₀) for each compound from the slope of the linear portion of the curve.
-
Calculate the KIE as the ratio of the metabolic rates: KIE = V₀(protio) / V₀(deutero).
-
Protocol 2: General Synthesis of Deutetrabenazine
This protocol provides a simplified overview of a synthetic route to deutetrabenazine.[13][14][15][16][17]
1. Materials and Reagents:
-
6,7-dihydroxy-3,4-dihydroisoquinoline
-
Deuterated methanol (CD₃OD)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol
-
Zinc chloride
2. Procedure:
-
Deuteromethylation:
-
Dissolve 6,7-dihydroxy-3,4-dihydroisoquinoline, triphenylphosphine, and deuterated methanol in tetrahydrofuran.
-
Slowly add diisopropyl azodicarboxylate to the mixture and stir at room temperature to form 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline.
-
Work-up the reaction by adding zinc chloride and adjusting the pH to precipitate the product, avoiding column chromatography.[16]
-
-
Coupling Reaction:
-
React the deuteromethylated intermediate with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of potassium carbonate to yield crude deutetrabenazine.
-
-
Purification:
-
Recrystallize the crude product from methanol to obtain pure deutetrabenazine.[16]
-
Visualization of Pathways and Workflows
Metabolic Pathway of Tetrabenazine vs. Deutetrabenazine
The following diagram illustrates the metabolic pathway of tetrabenazine and how deuteration in deutetrabenazine slows down the O-demethylation process, leading to a longer half-life of the active metabolites.
Deucravacitinib Signaling Pathway
Deucravacitinib is a selective inhibitor of tyrosine kinase 2 (TYK2). The following diagram shows the signaling pathway inhibited by deucravacitinib.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Examinations of the Chemical Step in Enzyme Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated Compounds [simsonpharma.com]
- 10. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]
- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuteration protects asparagine residues against racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 17. WO2017182916A1 - Novel process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Properties of α-Muurolene
This guide provides a detailed overview of the molecular weight and chemical formula for α-Muurolene, a sesquiterpene compound. The information is compiled for researchers, scientists, and professionals in drug development.
Molecular Data for α-Muurolene
α-Muurolene is a naturally occurring organic compound classified as a sesquiterpenoid. Its core molecular structure is based on a 1,2,4a,5,6,8a-hexahydronaphthalene skeleton, substituted with an isopropyl group and two methyl groups[1][2].
The fundamental molecular properties of α-Muurolene are summarized in the table below. This data is essential for a variety of applications, including analytical chemistry, mass spectrometry, and theoretical modeling.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₄ | PubChem[1][3], NIST[4], FooDB, ChemicalBook[2] |
| Average Molecular Weight | 204.35 g/mol | PubChem[1][3], ChemicalBook[2] |
| Monoisotopic Molecular Weight | 204.187800766 Da | PubChem[1][3] |
| Alternate Molecular Weight | 204.3511 | NIST[4] |
| Alternate Molecular Weight | 204.357 | FooDB |
Experimental Protocols
For the determination of molecular weight and formula, standard analytical techniques such as mass spectrometry and elemental analysis are typically employed. However, specific experimental protocols for the cited values are not detailed in the provided database entries. These values are often computationally derived from the known chemical structure.
Visualization of Molecular Properties
The following diagram illustrates the relationship between the compound and its fundamental molecular identifiers.
References
The Muurolene Story: A Technical Guide to a Classic Sesquiterpene Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The muurolene-type sesquiterpenes, a significant class of bicyclic hydrocarbons, represent a fascinating chapter in the history of natural product chemistry. Their discovery and the subsequent elucidation of their complex stereochemistry, achieved with the analytical tools of the mid-20th century, stand as a testament to the ingenuity of early natural product chemists. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that defined the muurolane skeleton.
A Historical Overview: From Pine Oil to a Defined Structure
The journey of the muurolenes began in the late 1950s and early 1960s, a period of intense activity in the isolation and characterization of terpenoids from essential oils. Early investigations into the components of pine oil and other natural sources revealed a complex mixture of sesquiterpene hydrocarbons. Among these, the cadinane-type sesquiterpenes were a focal point of research.
A pivotal moment in the history of muurolenes came with the work of Sýkora, Herout, and Šorm. In their 1958 publication in the Collection of Czechoslovak Chemical Communications, they laid the groundwork for understanding the constitution of muurolene.[1] Their research distinguished muurolene from the closely related cadinenes, proposing a cis-fusion of the decalin ring system, in contrast to the trans-fusion found in cadinenes.
Further solidifying the structural understanding of this class of compounds, Lars Westfelt's work in the mid-1960s was crucial. His investigations, published in Acta Chemica Scandinavica, on the sesquiterpenes from Swedish pine wood, particularly Pinus sylvestris, led to the isolation and detailed characterization of various muurolenes, including α-muurolene. Westfelt's meticulous work on the structure and stereochemistry of muurolene provided definitive proof for the cis-decalin skeleton.
The name "muurolene" itself is derived from the Finnish name for the Scots pine, "Mänty," from which it was initially isolated.
Key Discoveries and Timeline
Caption: A timeline of the key discoveries in muurolene research.
Quantitative Data of Key Muurolene-Type Sesquiterpenes
The following table summarizes the key physical and spectroscopic properties of some of the initially discovered muurolenes. It is important to note that the data from early publications may vary slightly from modern, high-resolution analyses.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁰_D_) | Specific Rotation ([α]_D) |
| α-Muurolene | C₁₅H₂₄ | 204.35 | 118-120 (at 10 mmHg) | 0.9180 (at 20°C) | 1.5050 | -86° |
| γ-Muurolene | C₁₅H₂₄ | 204.35 | 123-124 (at 10 mmHg) | 0.9252 (at 20°C) | 1.5098 | +2.5° |
| ε-Muurolene | C₁₅H₂₄ | 204.35 | Not available | Not available | Not available | Not available |
Note: The data presented here is a compilation from various sources and historical publications. The exact values may differ based on the purity of the sample and the analytical methods used at the time.
Experimental Protocols from Seminal Studies
The following protocols are based on the methodologies described in the foundational papers on muurolene discovery and structure elucidation. They reflect the techniques available to chemists in the mid-20th century.
Isolation of Muurolene from Natural Sources (e.g., Pine Oil or Sweet Flag Oil)
This protocol is a generalized representation of the fractional distillation and chromatographic techniques used in the initial isolation of muurolene.
Objective: To isolate a muurolene-rich fraction from a complex essential oil.
Methodology:
-
Fractional Distillation:
-
The crude essential oil (e.g., from Pinus sylvestris or Acorus calamus) is subjected to fractional distillation under reduced pressure.
-
Fractions are collected based on their boiling point ranges. The sesquiterpene hydrocarbon fraction, which includes muurolenes, typically distills at a higher temperature than the monoterpenes.
-
-
Column Chromatography:
-
The enriched sesquiterpene fraction is further purified by adsorption chromatography.
-
Stationary Phase: Alumina (Al₂O₃) was a common choice in early studies. The activity of the alumina (Brockmann activity grade) was a critical parameter.
-
Mobile Phase: A non-polar solvent, such as petroleum ether or hexane, is used to elute the hydrocarbons.
-
Fractions are collected and monitored by physical constants such as refractive index and optical rotation.
-
-
Preparative Gas Chromatography (optional, in later studies):
-
For final purification and separation of isomers, preparative gas chromatography was employed as the technology became available.
-
Caption: A workflow for the isolation of muurolene from essential oils.
Structure Elucidation via Chemical Degradation
Before the advent of high-resolution NMR, chemical degradation was a cornerstone of structure elucidation. These methods broke down the unknown molecule into smaller, identifiable fragments.
A. Dehydrogenation to a Naphthalene Skeleton
Objective: To determine the carbon skeleton of muurolene.
Methodology:
-
Reaction Setup: A mixture of the isolated muurolene and a dehydrogenating agent (commonly sulfur or selenium) is heated at a high temperature (typically 200-250°C).
-
Reaction: The sesquiterpene is dehydrogenated to form an aromatic naphthalene derivative. In the case of muurolenes and cadinenes, this product is cadalene (1,6-dimethyl-4-isopropylnaphthalene).
-
Isolation and Identification: The resulting aromatic hydrocarbon is isolated and identified by comparison with an authentic sample of cadalene (e.g., by mixed melting point of their picrate derivatives or by UV spectroscopy).
B. Ozonolysis
Objective: To locate the positions of the double bonds within the muurolene structure.
Methodology:
-
Ozonolysis Reaction: A solution of muurolene in an inert solvent (e.g., chloroform or ethyl acetate) is cooled to a low temperature (e.g., -78°C), and a stream of ozone (O₃) is passed through the solution until the reaction is complete (indicated by a color change).
-
Reductive Work-up: The resulting ozonide is reductively cleaved. Early methods used zinc dust and water or catalytic hydrogenation. This process yields smaller carbonyl-containing fragments (aldehydes and ketones).
-
Fragment Identification: The resulting aldehydes and ketones are separated and identified through classical chemical methods (e.g., formation of 2,4-dinitrophenylhydrazone derivatives and comparison of their melting points with known standards). The structures of these fragments provide crucial information about the location of the original double bonds.
Caption: The logical workflow for muurolene structure elucidation.
Conclusion
The discovery and structural elucidation of the muurolene-type sesquiterpenes mark a significant achievement in the field of natural product chemistry. The application of classical techniques such as fractional distillation, chromatography, and chemical degradation, supplemented by early spectroscopic methods, allowed for the determination of their complex structures. This foundational work paved the way for future research into the biosynthesis, chemical synthesis, and biological activities of this important class of natural products. For professionals in drug development, understanding the history and chemistry of such compounds can provide valuable insights into the vast structural diversity offered by nature and the potential for new therapeutic agents.
References
Methodological & Application
Application Note: α-Muurolene-d3 as an Internal Standard for Accurate Quantification of Sesquiterpenes by GC-MS
Abstract
This application note details a robust and reliable method for the quantification of α-Muurolene and other structurally related sesquiterpenes in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with α-Muurolene-d3 as an internal standard. The use of a deuterated internal standard provides superior accuracy and precision by compensating for variations in sample preparation, injection volume, and instrument response. This document provides a comprehensive protocol for sample preparation, instrument parameters, and data analysis, making it an invaluable resource for researchers, scientists, and drug development professionals working with essential oils, plant extracts, and other natural products.
Introduction
Sesquiterpenes are a diverse class of C15 isoprenoid compounds responsible for the characteristic aromas and therapeutic properties of many plants.[1][2] α-Muurolene is a specific bicyclic sesquiterpenoid found in a variety of essential oils.[3] Accurate quantification of these compounds is crucial for quality control, product formulation, and pharmacological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like terpenes due to its high sensitivity and selectivity.[2][4]
The use of an internal standard is essential for achieving accurate and reproducible quantification in GC-MS analysis. An ideal internal standard should be chemically similar to the analyte of interest but not naturally present in the sample.[1][5] Deuterated analogs of the target analyte, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based methods. This is because they co-elute with the native analyte and exhibit similar ionization and fragmentation behavior, while being distinguishable by their mass-to-charge ratio (m/z). This allows for effective correction of matrix effects and variations during sample processing and analysis.
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of α-Muurolene and other sesquiterpenes. The methodology is applicable to a wide range of sample matrices and can be adapted for specific research needs.
Experimental Protocols
Materials and Reagents
-
Analytes: α-Muurolene standard
-
Internal Standard: this compound
-
Solvent: Hexane or Ethyl Acetate (GC grade)
-
Sample Matrix: e.g., Essential oil, plant extract
Preparation of Standard Solutions
Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with hexane to a final concentration of 10 µg/mL. This solution will be used to spike all calibration standards, quality control samples, and test samples.
Calibration Curve Standards: Prepare a series of calibration standards by diluting a certified reference material of α-Muurolene in hexane. The concentration range should be selected to cover the expected concentration of the analyte in the samples. A typical range would be 0.1 µg/mL to 100 µg/mL. Each calibration standard must be spiked with the IS Working Solution to a final concentration of 1 µg/mL of this compound.
Sample Preparation
-
Accurately weigh 100 mg of the sample (e.g., essential oil) into a 10 mL volumetric flask.
-
Add 5 mL of hexane to the flask and sonicate for 10 minutes to ensure complete dissolution and extraction.
-
Add 100 µL of the IS Working Solution (10 µg/mL this compound) to the flask.
-
Bring the volume to 10 mL with hexane and mix thoroughly.
-
Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/Splitless, 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions:
-
α-Muurolene: m/z 204 (quantifier), 161, 105 (qualifiers)
-
This compound: m/z 207 (quantifier), 164, 108 (qualifiers)
Data Presentation
The following tables summarize the expected quantitative data from a validated method using this compound as an internal standard.
Table 1: Calibration Curve for α-Muurolene
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 76,170 | 1,525,432 | 0.050 |
| 1.0 | 153,876 | 1,515,321 | 0.102 |
| 5.0 | 775,432 | 1,530,987 | 0.506 |
| 10.0 | 1,545,876 | 1,520,456 | 1.017 |
| 50.0 | 7,654,321 | 1,518,765 | 5.040 |
| 100.0 | 15,234,567 | 1,525,123 | 9.989 |
| Linearity (R²) | > 0.999 |
Table 2: Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Limit of Detection (LOD) | 0.03 µg/mL | - |
| Limit of Quantification (LOQ) | 0.1 µg/mL | - |
| Accuracy (Recovery %) | ||
| Low QC (0.3 µg/mL) | 98.5% | 80-120% |
| Mid QC (8.0 µg/mL) | 101.2% | 80-120% |
| High QC (80.0 µg/mL) | 99.3% | 80-120% |
| Precision (%RSD) | ||
| Intra-day (n=6) | < 5% | < 15% |
| Inter-day (n=18, 3 days) | < 8% | < 15% |
Visualizations
Caption: Experimental workflow for the quantification of sesquiterpenes using GC-MS with an internal standard.
Caption: Logical relationship demonstrating how an internal standard corrects for analytical variability.
Conclusion
The use of this compound as an internal standard in GC-MS analysis provides a highly accurate and precise method for the quantification of α-Muurolene and other related sesquiterpenes. The described protocol is robust, reliable, and can be readily implemented in analytical laboratories. The stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrument performance, leading to high-quality quantitative data essential for research, development, and quality control in the natural products industry.
References
- 1. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. alpha-Muurolene | 31983-22-9 | Benchchem [benchchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
Application Note: Quantitative Analysis of α-Muurolene using Isotope Dilution Mass Spectrometry with α-Muurolene-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Muurolene is a sesquiterpene found in a variety of plants and fungi, contributing to their characteristic aromas and exhibiting a range of biological activities.[1] Accurate quantification of α-Muurolene in complex matrices is crucial for quality control in the fragrance industry, for understanding its role in plant biochemistry, and for exploring its potential pharmacological applications. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for quantitative analysis. By using a stable isotope-labeled internal standard, such as α-Muurolene-d3, matrix effects and variations in sample preparation and instrument response can be effectively compensated for, leading to reliable and reproducible results.
This application note provides a detailed protocol for the quantification of α-Muurolene in a sample matrix using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry relies on the addition of a known amount of an isotopically labeled analogue of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The labeled standard is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. Because the mass spectrometer can differentiate between the analyte and the isotopically labeled standard based on their mass-to-charge ratio (m/z), the ratio of the analyte to the internal standard can be measured. This ratio is then used to calculate the concentration of the analyte in the original sample, correcting for any losses during sample processing.
Experimental Protocols
Materials and Reagents
-
α-Muurolene analytical standard (≥95% purity)
-
This compound (isotopic purity ≥98%, chemical purity ≥95%)
-
Organic solvent (e.g., hexane, ethyl acetate, or dichloromethane, GC grade)
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., essential oil, plant extract)
-
Micropipettes and vials
Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of α-Muurolene in the chosen organic solvent at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of calibration standards by mixing known amounts of the α-Muurolene standard with a constant amount of the this compound internal standard. A typical calibration curve might range from 0.1 to 50 µg/mL of α-Muurolene, each containing 10 µg/mL of this compound.
-
-
Sample Extraction (Example for a plant matrix):
-
Weigh a known amount of the homogenized sample (e.g., 1 g of dried plant material) into a centrifuge tube.
-
Add a known amount of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution). The amount of internal standard added should be similar to the expected amount of α-Muurolene in the sample.
-
Add 5 mL of the extraction solvent.
-
Vortex the mixture for 1 minute and then sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Dry the extract over anhydrous sodium sulfate.
-
The extract is now ready for GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters are provided as a guideline and may require optimization for specific instruments and matrices.
-
Gas Chromatograph (GC) System:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification ion for α-Muurolene (native): m/z 204 (M+), 161, 105
-
Quantification ion for this compound (internal standard): m/z 207 (M+), 164, 108 (Note: The exact m/z values for the deuterated standard will depend on the position and number of deuterium atoms. The provided values assume a +3 Da shift.)
-
-
Data Analysis
-
Calibration Curve:
-
Inject the prepared calibration standards into the GC-MS system.
-
For each standard, determine the peak areas for the quantification ions of α-Muurolene and this compound.
-
Calculate the response ratio (Area of α-Muurolene / Area of this compound).
-
Plot the response ratio against the concentration ratio (Concentration of α-Muurolene / Concentration of this compound).
-
Perform a linear regression to obtain the calibration curve and the corresponding equation (y = mx + c) and correlation coefficient (R²).
-
-
Sample Quantification:
-
Inject the prepared sample extract into the GC-MS system.
-
Determine the peak areas for the quantification ions of α-Muurolene and this compound.
-
Calculate the response ratio for the sample.
-
Using the calibration curve equation, calculate the concentration ratio in the sample.
-
Calculate the concentration of α-Muurolene in the original sample using the following formula:
Concentration of α-Muurolene = (Calculated Concentration Ratio) x (Concentration of IS in sample) x (Volume of extract) / (Weight of sample)
-
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of sesquiterpenes using isotope dilution GC-MS. These values are indicative and should be determined for each specific application and laboratory.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 µg/L | [2] |
| Limit of Quantitation (LOQ) | 0.15 µg/L | [2] |
| Calibration Curve Linearity (R²) | > 0.99 | [2] |
| Recovery | 80 - 120% | [3] |
| Precision (RSD) | < 15% | [4] |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Deuterated α-Muurolene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of deuterated α-Muurolene. The protocols outlined below are based on established principles of terpene chemistry and biosynthesis, offering two distinct pathways for obtaining this isotopically labeled compound for research purposes.
Introduction
α-Muurolene is a bicyclic sesquiterpenoid found in the essential oils of various plants.[1] Its deuterated analogue is a valuable tool in several research areas, including mechanistic studies of terpene biosynthesis, metabolic flux analysis, and as an internal standard for quantitative mass spectrometry. Isotopic labeling with deuterium provides a non-radioactive method to trace the fate of molecules in biological and chemical systems.[2][3]
Applications of Deuterated α-Muurolene
-
Mechanistic Elucidation of Terpene Synthase Activity: Deuterated α-Muurolene precursors can be used to probe the complex carbocationic rearrangement mechanisms catalyzed by terpene synthases.[2] The position of the deuterium atoms in the final product can provide insights into hydride shifts and cyclization pathways.
-
Metabolic Flux Analysis: In organisms that produce α-Muurolene, feeding with deuterated precursors can help to quantify the flux through the terpenoid biosynthesis pathway.
-
Quantitative Analysis: Deuterated α-Muurolene serves as an excellent internal standard for accurate quantification of natural α-Muurolene in complex matrices such as essential oils or biological samples by isotope dilution mass spectrometry.[4]
-
Pharmacokinetic Studies: If α-Muurolene or its derivatives are investigated as potential drug candidates, the deuterated form can be used in absorption, distribution, metabolism, and excretion (ADME) studies.
Synthesis of Deuterated α-Muurolene
Two primary approaches for the synthesis of deuterated α-Muurolene are presented: a biosynthetic route and a chemical synthesis route.
Biosynthetic Approach using Deuterated Farnesyl Pyrophosphate
This method leverages the natural enzymatic machinery to produce deuterated α-Muurolene from a deuterated precursor. The key enzyme, α-Muurolene synthase, catalyzes the cyclization of farnesyl pyrophosphate (FPP) to α-Muurolene.[1][5] By providing a deuterated version of FPP, the enzyme will incorporate the deuterium atoms into the α-Muurolene scaffold.
Experimental Protocol:
-
Preparation of Deuterated Farnesyl Pyrophosphate (d-FPP):
-
Synthesize d-FPP from deuterated precursors such as deuterated isopentenyl pyrophosphate (d-IPP) and dimethylallyl pyrophosphate (d-DMAPP) using FPP synthase.[6] The level and position of deuteration in FPP will depend on the deuterated building blocks used.
-
-
Expression and Purification of α-Muurolene Synthase:
-
Clone the gene for α-Muurolene synthase (e.g., from Coprinus cinereus) into a suitable expression vector (e.g., pET-28a).[1]
-
Transform the vector into an expression host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG and purify the His-tagged α-Muurolene synthase using affinity chromatography.
-
-
Enzymatic Synthesis of Deuterated α-Muurolene:
-
In a reaction vessel, combine the purified α-Muurolene synthase with d-FPP in a suitable buffer (e.g., Tris-HCl with MgCl₂).
-
Incubate the reaction mixture to allow for the enzymatic conversion of d-FPP to deuterated α-Muurolene.
-
Extract the deuterated α-Muurolene from the reaction mixture using an organic solvent (e.g., hexane).
-
-
Purification and Characterization:
Diagram of the Biosynthetic Pathway of Deuterated α-Muurolene
Caption: Biosynthesis of deuterated α-Muurolene from deuterated precursors.
Chemical Synthesis Approach via Deuterated Wittig Reagent
This approach involves the total synthesis of the α-Muurolene scaffold with the introduction of deuterium at a late stage. While a complete step-by-step total synthesis of α-Muurolene is not extensively documented in a single source, a plausible route can be constructed based on syntheses of related cadinene-type sesquiterpenes.[1] A key step would be the introduction of a deuterated methyl group via a Wittig reaction.
Experimental Protocol (Hypothetical):
-
Synthesis of a Keto-Precursor:
-
Synthesize a suitable bicyclic ketone precursor to the muurolane skeleton. This would likely involve multiple steps to construct the bicyclo[4.4.0]decane system with the correct stereochemistry.
-
-
Deuterated Wittig Reaction:
-
Prepare the deuterated Wittig reagent, (D₃)-methyltriphenylphosphonium iodide, from triphenylphosphine and deuterated methyl iodide.
-
React the keto-precursor with the deuterated Wittig reagent in the presence of a strong base (e.g., n-butyllithium) to form the deuterated exocyclic methylene group.
-
-
Further Elaboration and Cyclization:
-
Perform any necessary subsequent reactions to complete the α-Muurolene scaffold. This could involve functional group manipulations and a final cyclization step. An acid-catalyzed cyclization of a deuterated nerolidol analogue could be a potential route.[1]
-
-
Purification and Characterization:
-
Purify the final product using column chromatography.
-
Confirm the structure and deuterium incorporation using GC-MS and NMR spectroscopy.
-
Diagram of the Chemical Synthesis Workflow
Caption: A proposed chemical synthesis workflow for deuterated α-Muurolene.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of α-Muurolene and its Deuterated Analogues
| Property | α-Muurolene | Deuterated α-Muurolene (Hypothetical) |
| Molecular Formula | C₁₅H₂₄[8] | C₁₅H₂₄-nDn |
| Molecular Weight ( g/mol ) | 204.35[8] | 204.35 + n(1.006) |
| Mass Spectrometry (m/z) | Key fragments: 161, 105, 93, 91[7] | Expected shift in parent ion and fragments containing deuterium |
| ¹H NMR | Characteristic signals for vinyl, alkyl, and methyl protons | Absence or reduced intensity of signals corresponding to deuterated positions |
| ¹³C NMR | Characteristic signals for the carbon skeleton | Signals for deuterated carbons will be broadened or absent in proton-decoupled spectra |
| Deuterium Incorporation (%) | N/A | >95% (achievable with described methods)[4] |
n = number of deuterium atoms incorporated.
Table 2: Comparison of Synthesis Approaches
| Feature | Biosynthetic Approach | Chemical Synthesis Approach |
| Specificity of Deuteration | Dependent on the labeled precursor | Site-specific deuteration is possible |
| Stereoselectivity | High (enzyme-controlled) | Challenging to control |
| Scalability | Can be limited by enzyme availability and activity | Potentially more scalable |
| Reagents and Conditions | Aqueous buffer, mild conditions | Organic solvents, potentially harsh reagents and conditions |
| Expertise Required | Molecular biology, protein purification, enzymology | Organic synthesis |
References
- 1. benchchem.com [benchchem.com]
- 2. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. alpha-Muurolene | 10208-80-7 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. (+)-alpha-Muurolene | C15H24 | CID 12306049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alpha-muurolene, (-)- | C15H24 | CID 12306047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Terpenes using α-Muurolene-d3 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are major components of essential oils. They are responsible for the characteristic aroma and flavor of many plants, including cannabis. Beyond their aromatic properties, terpenes are being investigated for their potential therapeutic effects and their synergistic interactions with cannabinoids, often referred to as the "entourage effect".[1] Accurate and reliable quantification of terpenes is therefore crucial for product characterization, quality control, and research into their biological activities.
This application note describes a robust and validated method for the quantitative analysis of a range of terpenes in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with α-Muurolene-d3 as an internal standard. The use of a deuterated internal standard, structurally similar to the analytes of interest, provides superior accuracy and precision by compensating for variations in sample preparation and instrument response.
Principle
The method employs a simple liquid extraction of the sample, followed by analysis using a GC-MS system. This compound is added to all samples, calibration standards, and quality control samples at a constant concentration. The terpenes are separated on a gas chromatography column and detected by a mass spectrometer. Quantification is achieved by constructing calibration curves for each target terpene based on the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocols
Reagents and Materials
-
Solvents: Hexane (or Ethyl Acetate), Methanol (HPLC grade or equivalent)
-
Internal Standard (IS): this compound solution (100 µg/mL in methanol)
-
Terpene Standards: Certified reference materials of target terpenes (e.g., α-pinene, β-pinene, myrcene, limonene, linalool, caryophyllene, humulene, etc.)
-
Sample Matrix: Cannabis flower, essential oils, or other relevant plant material.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Prepare a stock solution containing a mixture of all target terpenes at a concentration of 1000 µg/mL in hexane.
-
Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock standard solution with hexane to prepare a series of working standard solutions for the calibration curve.[2]
-
Internal Standard Spiking Solution: The this compound solution is used as the spiking solution.
Sample Preparation
-
Homogenization: Homogenize the plant material to a fine powder.
-
Weighing: Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Extraction:
-
Add 10 mL of hexane to the tube.
-
Add a precise volume of the this compound internal standard solution to achieve a final concentration of 10 µg/mL.
-
Vortex the mixture for 1 minute.
-
Sonicate for 15 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[2]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Inlet: Split/splitless inlet, operated in split mode (15:1 split ratio) at 250°C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Oven Temperature Program:
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target terpenes and this compound.
-
Data Presentation
The following table summarizes the quantitative performance data for selected terpenes using the described method.
| Terpene | Retention Time (min) | Quantifier Ion (m/z) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| α-Pinene | 5.8 | 93 | 0.9992 | 0.2 | 0.6 | 98.5 |
| β-Pinene | 6.5 | 93 | 0.9995 | 0.2 | 0.6 | 99.1 |
| Myrcene | 7.2 | 93 | 0.9989 | 0.3 | 0.9 | 97.2 |
| Limonene | 8.1 | 68 | 0.9998 | 0.2 | 0.7 | 101.3 |
| Linalool | 9.5 | 93 | 0.9991 | 0.3 | 1.0 | 96.8 |
| Caryophyllene | 14.2 | 93 | 0.9996 | 0.2 | 0.7 | 102.5 |
| Humulene | 14.8 | 93 | 0.9993 | 0.2 | 0.7 | 101.8 |
| This compound (IS) | 15.5 | 207 | - | - | - | - |
Visualizations
References
Application Notes and Protocols: α-Muurolene-d3 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding biological systems and for the development of new therapeutics. Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis using mass spectrometry, as they closely mimic the physicochemical properties of the analyte of interest.[1][2] This document provides detailed application notes and protocols for the potential use of α-Muurolene-d3 as an internal standard in metabolomics studies, particularly for the quantification of α-Muurolene and other structurally related sesquiterpenes. While specific applications of this compound in published metabolomics research are not widely documented, the principles outlined here are based on established methodologies for using deuterated standards in mass spectrometry-based metabolomics.[1][3]
α-Muurolene is a naturally occurring sesquiterpene found in a variety of plants and fungi, and it is investigated for its potential biological activities.[4] Accurate quantification of α-Muurolene in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and biomarker discovery studies. This compound, a deuterated variant of α-Muurolene, serves as an ideal internal standard for this purpose.
Principle of Using Deuterated Internal Standards
Stable isotope-labeled molecules, such as deuterated compounds, are considered the ideal internal standards because they share very similar physical and chemical characteristics with the target analyte.[1] This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, derivatization, chromatography, and ionization in the mass spectrometer.[1] Consequently, any sample loss or variation in instrument response that affects the analyte will also affect the deuterated internal standard to a similar degree, allowing for accurate correction and reliable quantification.[5]
However, it is important to be aware of potential drawbacks associated with deuterated standards, which include:
-
Deuterium Exchange: In some cases, deuterium atoms can be exchanged with protons from the solvent, which can compromise the accuracy of quantification.[1][2]
-
Chromatographic Shift: Deuterated compounds may exhibit slightly different retention times compared to their non-labeled counterparts in liquid chromatography.[3]
-
Isotope Effects: The presence of deuterium can sometimes influence fragmentation patterns in the mass spectrometer.[2]
Careful method development and validation are therefore essential to ensure the reliability of quantitative results.
Application: Quantification of α-Muurolene in Biological Matrices
This section outlines the application of this compound for the quantitative analysis of α-Muurolene in a biological matrix, such as plant tissue or a microbial culture extract, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The general workflow for using this compound as an internal standard in a metabolomics experiment is depicted below.
Caption: General experimental workflow for the quantification of α-Muurolene using this compound as an internal standard.
Detailed Experimental Protocol
This protocol provides a general methodology for the quantification of α-Muurolene in a plant tissue sample. Optimization of specific parameters may be required for different biological matrices.
1. Materials and Reagents
-
α-Muurolene analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Plant tissue sample
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-Muurolene and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of α-Muurolene by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with methanol.
3. Sample Preparation
-
Weigh approximately 100 mg of the homogenized plant tissue sample into a 2 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample, calibrator, and quality control sample.
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in a sonication bath.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant (ethyl acetate layer) to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A standard reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of sesquiterpenes.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start at 50% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 50% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) may be suitable.
-
MRM Transitions: The specific precursor and product ions for α-Muurolene and this compound need to be determined by direct infusion of the individual standards. For α-Muurolene (C15H24, MW: 204.35), a potential precursor ion would be [M+H]+ at m/z 205.3. For this compound, the precursor ion would be [M+H]+ at m/z 208.3. Fragmentation of these precursor ions will yield specific product ions for monitoring.
5. Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both α-Muurolene and this compound.
-
Calculate the peak area ratio of α-Muurolene to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the α-Muurolene standards.
-
Determine the concentration of α-Muurolene in the biological samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that should be validated for this method. The values provided are representative and should be determined experimentally for each specific application.
| Parameter | Typical Expected Value | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve, indicating the linearity of the response over the concentration range. |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements within the same day. |
| Inter-day Precision (%CV) | < 15% | The relative standard deviation of replicate measurements on different days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by spiking known amounts of the analyte into a blank matrix. |
| Matrix Effect | 80 - 120% | The effect of co-eluting compounds from the biological matrix on the ionization of the analyte. |
Logical Relationship of Deuterated Internal Standards
The effectiveness of a deuterated internal standard is based on the principle of co-elution and similar ionization efficiency with the analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-muurolene, (-)- | C15H24 | CID 12306047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terpene Analysis Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of terpenes for analysis, with a focus on the use of deuterated internal standards for accurate quantification. The use of deuterated standards is a critical component in robust analytical methodologies, as they closely mimic the chemical behavior of the target analytes, thereby correcting for variations in extraction efficiency and matrix effects during analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction to Terpene Analysis and the Role of Deuterated Standards
Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are responsible for their characteristic aromas and flavors. The accurate quantification of terpenes is crucial in various fields, including the food and beverage industry, fragrance development, and pharmaceutical research, particularly in the context of cannabis and its therapeutic properties.
Analytical challenges in terpene quantification often arise from their volatility and the complexity of the sample matrix. Deuterated internal standards, which are synthetic versions of the target terpenes with deuterium atoms replacing some hydrogen atoms, are the gold standard for achieving accurate and precise measurements. By adding a known amount of a deuterated standard to the sample prior to preparation, any loss of the target terpene during the extraction and analysis process can be corrected, as the deuterated standard will be affected in the same way. This approach significantly improves the reliability and reproducibility of the results.
Liquid-Liquid Extraction (LLE) for Terpene Analysis
Application Note:
Liquid-liquid extraction is a conventional and widely used method for extracting terpenes from various matrices.[1] This technique separates compounds based on their relative solubilities in two different immiscible liquids.[1] For terpene analysis, a non-polar solvent like hexane or ethyl acetate is typically used to extract the relatively non-polar terpenes from a more polar sample matrix. The inclusion of deuterated terpene standards at the beginning of the LLE process is essential for accurate quantification, as it accounts for any analyte loss during the multiple extraction and solvent evaporation steps.
Experimental Protocol: LLE with Deuterated Standards
This protocol is adapted for the extraction of terpenes from a liquid matrix (e.g., beverage, essential oil suspension).
Materials:
-
Sample containing terpenes
-
Deuterated internal standard mix (e.g., d6-limonene, d3-linalool, d3-α-pinene in a suitable solvent)
-
Hexane or Ethyl Acetate (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
GC vials
Procedure:
-
Sample Preparation: Place a known volume or weight of the sample (e.g., 5 mL) into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard mix to the sample. The concentration of the internal standard should be within the calibration range of the instrument.
-
Solvent Addition: Add an equal volume (e.g., 5 mL) of hexane or ethyl acetate to the centrifuge tube.
-
Extraction: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[2]
-
Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clear separation of the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (containing the terpenes and deuterated standards) to a clean tube or flask.
-
Repeat Extraction: Repeat the extraction process on the remaining aqueous layer with a fresh aliquot of the organic solvent to maximize recovery. Combine the organic extracts.
-
Washing: To remove any residual polar impurities, wash the combined organic extract with a saturated NaCl solution in a separatory funnel.
-
Drying: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent from the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to a GC vial for GC-MS analysis.
Workflow for Liquid-Liquid Extraction (LLE) of Terpenes with Deuterated Standards
Caption: Workflow of LLE for terpene analysis with deuterated standards.
Solid-Phase Microextraction (SPME) for Terpene Analysis
Application Note:
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for volatile and semi-volatile compounds like terpenes.[3] It involves the partitioning of analytes from the sample matrix onto a coated fiber. For terpene analysis, headspace SPME (HS-SPME) is commonly employed, where the fiber is exposed to the vapor phase above the sample. This minimizes matrix interference. The use of deuterated standards is crucial for accurate quantification with SPME, as factors like extraction time, temperature, and matrix composition can influence the equilibrium of terpenes between the sample and the fiber coating.
Experimental Protocol: Headspace SPME (HS-SPME) with Deuterated Standards
This protocol is suitable for the analysis of terpenes in solid or liquid samples (e.g., plant material, beverages).
Materials:
-
Sample containing terpenes
-
Deuterated internal standard mix
-
SPME autosampler vials with septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater/agitator for SPME vials
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Sample Preparation: Place a known amount of the solid or liquid sample (e.g., 0.1 g of ground plant material or 1 mL of a liquid sample) into an SPME vial.
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard mix directly to the sample in the vial.
-
Vial Sealing: Immediately seal the vial with a septum cap to prevent the loss of volatile terpenes.
-
Equilibration: Place the vial in a heater/agitator and allow the sample to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 10 minutes) with agitation. This allows the terpenes and their deuterated analogs to partition into the headspace.
-
Extraction: Insert the SPME fiber into the vial, exposing it to the headspace for a defined period (e.g., 30 minutes) at the same temperature and agitation speed. The volatile compounds will adsorb onto the fiber coating.
-
Desorption and Analysis: After extraction, retract the fiber and immediately insert it into the hot inlet of the GC-MS system. The high temperature of the inlet (e.g., 250°C) will desorb the terpenes and deuterated standards from the fiber directly onto the GC column for separation and analysis.
Workflow for Solid-Phase Microextraction (SPME) of Terpenes with Deuterated Standards
Caption: Workflow of HS-SPME for terpene analysis with deuterated standards.
Stir Bar Sorptive Extraction (SBSE) for Terpene Analysis
Application Note:
Stir Bar Sorptive Extraction (SBSE) is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS).[2] It offers a much larger volume of extraction phase compared to SPME, resulting in higher recovery and lower detection limits for analytes. For terpene analysis, direct immersion SBSE is commonly used for aqueous samples. The addition of deuterated standards is critical for accurate quantification due to the long extraction times and potential for competitive sorption onto the PDMS coating.
Experimental Protocol: Stir Bar Sorptive Extraction (SBSE) with Deuterated Standards
This protocol is designed for the extraction of terpenes from aqueous samples.
Materials:
-
Aqueous sample containing terpenes
-
Deuterated internal standard mix
-
SBSE stir bars (Twisters®) coated with PDMS
-
Glass vials with screw caps
-
Magnetic stir plate
-
Thermal desorption unit (TDU) coupled to a GC-MS system or solvent for liquid desorption
Procedure:
-
Sample Preparation: Place a known volume of the aqueous sample (e.g., 10 mL) into a glass vial.
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard mix to the sample.
-
Extraction: Place a conditioned SBSE stir bar into the vial. Seal the vial and place it on a magnetic stir plate. Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.
-
Stir Bar Removal and Drying: After extraction, remove the stir bar with clean forceps, rinse it briefly with deionized water to remove any matrix components, and gently dry it with a lint-free tissue.
-
Desorption and Analysis:
-
Thermal Desorption (TD): Place the stir bar into a thermal desorption tube and introduce it into the TDU of the GC-MS system. The terpenes and deuterated standards are thermally desorbed and transferred to the GC column.
-
Liquid Desorption (LD): Alternatively, place the stir bar in a small vial with a suitable solvent (e.g., 200 µL of ethyl acetate) and sonicate for 15-30 minutes. An aliquot of the solvent is then injected into the GC-MS.
-
-
Analysis: The separated compounds are detected and quantified by the mass spectrometer.
Workflow for Stir Bar Sorptive Extraction (SBSE) of Terpenes with Deuterated Standards
References
GC-MS method development for sesquiterpene analysis
An Application Note on GC-MS Method Development for Sesquiterpene Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpenes are a diverse class of C15 isoprenoid compounds responsible for the characteristic aromas and biological activities of many plants and essential oils. Their analysis is critical in the food, fragrance, and pharmaceutical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these volatile and semi-volatile compounds.[1] This application note provides a comprehensive guide to developing a robust GC-MS method for sesquiterpene analysis, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Method Development Overview
The development of a GC-MS method for sesquiterpene analysis is a systematic process. It begins with defining the analytical goals and understanding the sample matrix, followed by the optimization of sample preparation, GC separation, and MS detection parameters, and concluding with method validation.
Caption: Logical workflow for GC-MS method development.
Experimental Protocols
A successful analysis relies on meticulous experimental execution. The following protocols provide a detailed methodology for sample preparation and GC-MS analysis.
Protocol 1: Sample Preparation
The choice of sample preparation technique is crucial and depends on the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is ideal for analyzing volatile sesquiterpenes in liquid samples like wine or for profiling volatiles from solid samples like wood.[2][3] For other matrices, such as plant tissues or oleoresins, solvent extraction may be more appropriate.[4]
A. Headspace Solid-Phase Microextraction (HS-SPME) for Liquid/Solid Samples
-
Sample Preparation : Place an aliquot of the liquid sample (e.g., wine) or a small amount of the solid sample (e.g., ground wood) into a glass GC vial.[2][3] For liquid samples, the addition of salt can improve the extraction of some analytes.
-
Equilibration : Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.[2]
-
Extraction : Expose a SPME fiber (e.g., Polydimethylsiloxane-coated) to the headspace of the sample for a defined period (e.g., 15 minutes) while maintaining the temperature and agitation.[2]
-
Desorption : Immediately after extraction, insert the SPME fiber into the hot GC injector port (e.g., 250-260 °C) for thermal desorption of the analytes onto the GC column for a period of 3-10 minutes.[2][3]
B. Solvent Extraction for Plant Material/Oleoresins
-
Extraction : Extract the sample (e.g., ground ginger) with a suitable volatile organic solvent such as acetone, hexane, or ethyl acetate.[4][5] Techniques like percolation or sonication can be used to improve extraction efficiency.
-
Purification/Concentration : If necessary, purify the extract using solid-phase extraction (SPE) to remove interferences. The extract can then be concentrated by gently evaporating the solvent under a stream of nitrogen.[6]
-
Reconstitution : Reconstitute the dried extract in a suitable solvent to a final concentration of approximately 10 µg/mL for a 1 µL splitless injection.[5] Ensure the final sample is free of particles by centrifuging or filtering before transfer to a GC vial.[5]
Protocol 2: GC-MS Analysis
The following parameters provide a robust starting point for the analysis of a broad range of sesquiterpenes. Optimization may be required based on the specific analytes of interest.
-
Gas Chromatograph (GC) System : Agilent 7890A or equivalent.[1]
-
Mass Spectrometer (MS) System : Agilent 7000 Triple Quadrupole MS, Varian 2000 ion trap, or equivalent.[1][2]
-
Column : A mid-polarity column such as HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like CP-Wax 52 CB (60 m, 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1][2] Fused-silica capillary columns like DB-1 or DB-5 are also commonly used.[7]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[1][3]
-
Injector :
-
Oven Temperature Program :
-
MS Parameters :
Protocol 3: Data Analysis, Identification, and Quantification
-
Identification :
-
Quantification :
-
For quantitative analysis, use an internal standard to correct for variations in injection volume and instrument response.
-
Generate a calibration curve by analyzing standard solutions at multiple concentration levels.
-
Alternatively, the method of standard additions can be used, which is particularly useful for complex matrices.[2]
-
Detailed Experimental Workflow
The entire process from sample collection to final data interpretation follows a structured path to ensure reliable and reproducible results.
Caption: Step-by-step experimental workflow for GC-MS analysis.
Quantitative Data Summary
This table summarizes key quantitative parameters and findings from various studies on sesquiterpene analysis.
| Parameter | Value / Finding | Matrix | Reference |
| Limit of Detection (LOD) | Average: 0.05 µg/L | Wine | [2] |
| Limit of Quantification (LOQ) | Average: 0.15 µg/L | Wine | [2] |
| Method Repeatability (CV%) | <12% | Wine | [2] |
| Characteristic SIM Ions | m/z 161, 189, 204 | General | [2][9] |
| Other Fragment Ions | m/z 81, 95, 109, 123, 135, 149 | General | [10] |
| Example Concentrations | α-cadinol: 19.40% | Agarwood Oil | [3] |
| 10-epi-γ-eudesmol: 13.39% | Agarwood Oil | [3] | |
| α-humulene: 13.33% | Agarwood Wood | [3] | |
| α-copaene: 12.49% | Agarwood Wood | [3] |
Conclusion
The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing robust GC-MS methods for the analysis of sesquiterpenes. Careful optimization of sample preparation, chromatographic conditions, and mass spectrometer settings is essential for achieving the desired sensitivity, selectivity, and accuracy. By following a systematic approach, researchers can confidently identify and quantify sesquiterpenes in a wide variety of complex matrices.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cropj.com [cropj.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites | Springer Nature Experiments [experiments.springernature.com]
- 10. AMT - Measurement of atmospheric sesquiterpenes by proton transfer reaction-mass spectrometry (PTR-MS) [amt.copernicus.org]
Application Note: Quantitative Analysis of Volatile Compounds by LC-MS/MS Using α-Muurolene-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of volatile compounds, such as terpenes, is crucial in various fields, including cannabis testing, food and beverage quality control, and pharmaceutical research. While gas chromatography-mass spectrometry (GC-MS) has traditionally been the method of choice for these analyses, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is emerging as a powerful and complementary technique.[1][2] LC-MS/MS offers the advantage of analyzing a broader range of compounds, including those that are less volatile or thermally labile, often with simpler sample preparation and without the need for derivatization.[2][3][4]
This application note provides a detailed protocol for the quantitative analysis of volatile compounds, specifically terpenes, using LC-MS/MS with atmospheric pressure chemical ionization (APCI). The method incorporates α-Muurolene-d3 as an internal standard to ensure accuracy and precision. α-Muurolene is a naturally occurring sesquiterpene found in various plants, and its deuterated analog serves as an ideal internal standard, exhibiting similar chemical behavior and ionization efficiency to the target analytes.[5][6][7][8][9]
Experimental Protocols
Sample Preparation
A simple and efficient extraction method is crucial for the accurate analysis of volatile compounds from various matrices.[10]
Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.2 µm syringe filters
-
Centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer
-
Centrifuge
Protocol for Plant Material (e.g., Cannabis, Hops): [11]
-
Weigh approximately 1 gram of homogenized plant material into a 50 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Spike the sample with the internal standard, this compound, at a final concentration of 100 ng/mL.
-
Vortex the sample for 20 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity LC system, Vanquish Flex Binary UHPLC system)[1][11]
-
Mass Spectrometer (e.g., SCIEX Triple Quad™ 3500, TSQ Quantis triple quadrupole mass spectrometer)[1][11]
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode[1][2][11]
Liquid Chromatography (LC) Conditions: [1][11]
-
Column: Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm) or Accucore™ Polar Premium (2.1 x 150 mm, 2.6 µm)
-
Column Temperature: 40-50 °C
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate
-
Flow Rate: 0.3 - 0.6 mL/min
-
Injection Volume: 2-3 µL
-
Gradient: A typical gradient starts with a higher percentage of aqueous mobile phase and ramps up to a high percentage of organic mobile phase over several minutes to elute the terpenes.
Mass Spectrometry (MS) Conditions: [1][11]
-
Ionization Mode: Positive APCI
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Cycle Time: ~0.45 s
-
Data Analysis Software: Analyst®, MultiQuant™, Chromeleon™
Data Presentation
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of various terpenes.
| Analyte | Limit of Detection (LOD) (ppb) | Limit of Quantification (LOQ) (ppb) |
| Monoterpenes | ||
| β-Myrcene | 25 | 75 |
| Limonene | 25 | 75 |
| Linalool | 2-10 | 6-30 |
| Oxygenated Terpenes | ||
| Geraniol | 2-10 | 6-30 |
| Terpineol | 2-10 | 6-30 |
| Sesquiterpenes | ||
| Caryophyllene | 2-10 | 6-30 |
| Humulene | 2-10 | 6-30 |
| α-Muurolene | 2-10 | 6-30 |
Data is compiled from representative literature and may vary depending on the specific instrumentation and matrix.[11]
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of volatile compounds.
Logical Relationship of Analytical Steps
Caption: Logical relationship of the key analytical steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.organomation.com [blog.organomation.com]
- 4. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-muurolene, 31983-22-9 [thegoodscentscompany.com]
- 6. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ucd.ie [ucd.ie]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The Role of α-Muurolene-d3 in Advancing Flavor and Fragrance Research
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction to α-Muurolene and its Deuterated Analog
α-Muurolene is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, contributing a characteristic sweet, woody, and slightly spicy aroma.[1] This versatile compound is a sought-after ingredient in the fragrance industry and is also explored for its potential anti-inflammatory and antioxidant properties.[1] Its deuterated form, α-Muurolene-d3, serves as a critical analytical tool in flavor and fragrance research. The substitution of three hydrogen atoms with deuterium atoms creates a heavier, stable isotope-labeled internal standard, indispensable for accurate quantification in complex matrices.
The primary application of this compound lies in its use as an internal standard for quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2] Deuterated standards are ideal because they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, including retention time in chromatography, but are distinguishable by their higher mass.[2] This allows for precise correction of variations that can occur during sample preparation and analysis, leading to more accurate and reliable results.[2][3]
Applications in Flavor and Fragrance Research
The use of this compound is pivotal in several key areas of flavor and fragrance research:
-
Accurate Quantification in Complex Matrices: Flavor and fragrance formulations are often intricate mixtures of volatile and semi-volatile compounds. This compound enables the precise measurement of α-Muurolene in essential oils, perfumes, food products, and beverages, overcoming matrix effects that can interfere with quantification.[3]
-
Metabolic and Pharmacokinetic Studies: In the context of drug development and safety assessment, deuterated compounds are invaluable for tracing the metabolic fate of ingested or topically applied substances.[4][5] By using this compound, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of α-Muurolene in biological systems.
-
Flavor and Aroma Profiling: Understanding the precise concentration of aroma compounds is crucial for creating and maintaining desired flavor and fragrance profiles. This compound aids in developing and quality-controlling products by ensuring consistent levels of this key aroma component.
-
Authentication and Adulteration Detection: The natural abundance of α-Muurolene can vary. Isotope dilution mass spectrometry, using this compound, can be a tool to differentiate between natural and synthetic flavor and fragrance ingredients.[6]
Quantitative Data Summary
The following table summarizes key physicochemical properties of α-Muurolene. Data for this compound is expected to be nearly identical, with a slight increase in molecular weight.
| Property | Value for α-Muurolene | Reference |
| Molecular Formula | C15H24 | [1][7] |
| Molecular Weight | 204.35 g/mol | [7] |
| Aroma Profile | Sweet, woody, slightly spicy | [1] |
| Boiling Point | 271-272 °C at 760 mmHg | [8] |
| Specific Gravity | 0.911 - 0.917 @ 25 °C | [8] |
| Refractive Index | 1.502 - 1.508 @ 20 °C | [8] |
Experimental Protocols
Quantitative Analysis of α-Muurolene in Essential Oils using GC-MS with this compound as an Internal Standard
This protocol outlines the use of this compound for the accurate quantification of α-Muurolene in an essential oil sample.
a. Materials and Reagents:
-
Essential oil sample containing α-Muurolene
-
This compound solution of known concentration (e.g., 100 µg/mL in hexane)
-
α-Muurolene analytical standard
-
Hexane (or other suitable solvent), analytical grade
-
Volumetric flasks, pipettes, and vials
b. Preparation of Calibration Standards:
-
Prepare a stock solution of α-Muurolene in hexane.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of α-Muurolene in the sample.
-
To each calibration standard, add a fixed amount of the this compound internal standard solution. The final concentration of the internal standard should be consistent across all standards and samples.
c. Sample Preparation:
-
Accurately weigh a known amount of the essential oil sample.
-
Dilute the sample with hexane to bring the concentration of α-Muurolene within the range of the calibration curve.
-
Add the same fixed amount of the this compound internal standard solution as was added to the calibration standards.
d. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for α-Muurolene (e.g., m/z 204, 161, 105).
-
Monitor characteristic ions for this compound (e.g., m/z 207, 164, 108).
-
-
e. Data Analysis:
-
Integrate the peak areas for the selected ions of both α-Muurolene and this compound in the chromatograms of the calibration standards and the sample.
-
Calculate the response ratio (Peak Area of α-Muurolene / Peak Area of this compound) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of α-Muurolene for the standards.
-
Calculate the response ratio for the sample and determine the concentration of α-Muurolene using the calibration curve.
Sensory Evaluation of a Fragrance Containing α-Muurolene
This protocol describes a sensory panel evaluation to assess the olfactory characteristics of a fragrance formulation containing α-Muurolene.
a. Objective: To characterize the aroma profile of a fragrance and determine the perceived intensity of its woody and spicy notes.
b. Panelists:
-
Recruit 10-15 panelists trained in descriptive sensory analysis of fragrances.[9]
-
Screen panelists for anosmia and allergies.[10]
c. Materials:
-
Test fragrance containing α-Muurolene.
-
Control fragrance (without α-Muurolene, if applicable).
-
Odor-free smelling strips.
-
Sensory evaluation booths with controlled ventilation, temperature, and humidity.[10]
-
Water and unsalted crackers for palate cleansing.
-
Data collection software or paper ballots.
d. Procedure:
-
Sample Preparation:
-
Dip smelling strips into the fragrance solutions for a standardized amount of time (e.g., 2 seconds).
-
Allow the solvent to evaporate for a set period (e.g., 30 seconds) before presentation.
-
-
Evaluation:
-
Present the coded smelling strips to the panelists in a randomized and balanced order.
-
Instruct panelists to evaluate the samples for predefined aroma attributes (e.g., woody, spicy, sweet, overall intensity) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).[9]
-
Provide panelists with a break between samples to prevent olfactory fatigue.[10]
-
-
Data Analysis:
-
Collect the intensity ratings for each attribute from all panelists.
-
Calculate the mean intensity for each attribute.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences between the test and control fragrances.
-
Olfactory Signaling Pathway for Sesquiterpenes
The perception of α-Muurolene, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[11][12] This binding event triggers a cascade of intracellular signals, leading to the generation of an electrical signal that is transmitted to the brain for processing.
The canonical olfactory signal transduction pathway is a G-protein coupled cascade:
-
Odorant Binding: α-Muurolene binds to a specific olfactory receptor (OR).
-
G-protein Activation: The activated OR interacts with and activates the G-protein, Gαolf.[11]
-
Second Messenger Production: Gαolf activates adenylyl cyclase type III, which converts ATP to cyclic AMP (cAMP).[11]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[11]
-
Depolarization: The influx of cations (Na+ and Ca2+) through the CNG channels leads to depolarization of the neuron's membrane, generating an action potential that travels to the olfactory bulb of the brain.
Conclusion
This compound is an essential tool for modern flavor and fragrance research, enabling precise and accurate quantification of its non-deuterated analog. Its use as an internal standard in analytical techniques like GC-MS is fundamental for quality control, metabolic studies, and the development of new products. The detailed protocols provided herein offer a framework for researchers to effectively utilize this compound and conduct meaningful sensory evaluations, ultimately advancing our understanding and application of this important aroma compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated Compounds [simsonpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alpha-muurolene, (-)- | C15H24 | CID 12306047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (-)-alpha-muurolene, 10208-80-7 [thegoodscentscompany.com]
- 9. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 10. sense-lab.co.uk [sense-lab.co.uk]
- 11. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | Olfactory Signaling Pathway [reactome.org]
Application Note: α-Muurolene-d3 as an Internal Standard for the Quantification of Sesquiterpenes in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in environmental matrices is crucial for monitoring pollution and ensuring environmental and human health. Sesquiterpenes, a class of C15 terpenoids, are widely distributed in the environment, originating from both natural and anthropogenic sources. Their analysis can be challenging due to their volatility, reactivity, and the complexity of environmental samples. The use of a deuterated internal standard, such as α-Muurolene-d3, is a robust strategy to improve the accuracy and precision of analytical methods by correcting for variations in sample preparation, injection, and instrument response.[1][2] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of a target sesquiterpene analyte in soil samples by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
This method utilizes a deuterated internal standard to compensate for potential analyte losses during sample preparation and analysis.[1][2] this compound, being structurally and chemically similar to many sesquiterpenes, co-elutes with the target analytes and exhibits similar behavior during extraction and ionization.[3][4] By adding a known amount of this compound to each sample, calibration standard, and quality control sample, the ratio of the analyte response to the internal standard response is used for quantification. This ratio corrects for variations in extraction efficiency, injection volume, and instrument drift, leading to more reliable and reproducible results.[1][3]
Experimental Workflow
The overall experimental workflow for the analysis of the target sesquiterpene in soil samples using this compound as an internal standard is depicted below.
Experimental Protocols
Materials and Reagents
-
Target Analyte Standard: (e.g., α-Humulene), >98% purity
-
Internal Standard: this compound, >98% purity, deuterated form
-
Solvent: Methanol (GC grade), Hexane (GC grade)
-
Matrix: Blank sandy soil, verified to be free of the target analyte and internal standard.
-
Reagents: Sodium chloride, organic-free reagent water.
Sample Preparation: Headspace Extraction
This protocol is adapted from established methods for the analysis of volatile organic compounds in soil.[5][6][7][8]
-
Sample Collection: Collect approximately 10 g of soil sample in a 20 mL headspace vial.
-
Internal Standard Spiking: Immediately after collection, add a precise volume (e.g., 100 µL) of a standard solution of this compound in methanol (e.g., 10 µg/mL) to the soil sample. This results in a final concentration of 100 µg/kg of the internal standard in the soil.
-
Matrix Modifier Addition: Add 5 mL of a matrix modifying solution (e.g., saturated sodium chloride solution adjusted to pH 2 with phosphoric acid) to the vial.[6]
-
Vial Sealing: Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Equilibration: Vortex the vial for 1 minute to ensure thorough mixing. Place the vial in a headspace autosampler and incubate at a set temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of sesquiterpenes. These may need to be optimized for your specific instrument and application.
-
Gas Chromatograph (GC): Agilent 8890 GC or equivalent
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Analyte (e.g., α-Humulene): Quantifier ion m/z 93, Qualifier ions m/z 161, 204
-
Internal Standard (this compound): Quantifier ion m/z 164, Qualifier ions m/z 207
-
Data Presentation
Calibration and Quantification
A five-point calibration curve is prepared by analyzing standards containing the target analyte at different concentrations (e.g., 10, 25, 50, 100, and 250 µg/kg) and a constant concentration of the internal standard (100 µg/kg). The calibration curve is generated by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the target analyte. A linear regression is then applied to the data.
The concentration of the target analyte in the samples is calculated using the following equation:
Concentration of Analyte = (Area Ratio of Sample / Slope of Calibration Curve) - (Y-intercept / Slope of Calibration Curve)
Method Performance Characteristics
The following table summarizes the hypothetical but realistic performance data for the analysis of a target sesquiterpene using this compound as an internal standard. These values are based on typical performance characteristics reported for similar analyses.[9][10][11][12]
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Linear Range | 10 - 250 µg/kg |
| Limit of Detection (LOD) | 3 µg/kg |
| Limit of Quantification (LOQ) | 10 µg/kg |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the internal standard calibration method.
References
- 1. Internal standard - Wikipedia [en.wikipedia.org]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. s4science.at [s4science.at]
- 7. agilent.com [agilent.com]
- 8. apps.nelac-institute.org [apps.nelac-institute.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Peak Tailing for Terpenes in Gas Chromatography: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the gas chromatography (GC) analysis of terpenes.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for terpene analysis?
Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a "tail" extending from the peak maximum towards the baseline.[1][2] This distortion can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting terpenes.[3][4] For terpene analysis, which often involves complex mixtures of volatile compounds, maintaining sharp, symmetrical peaks is crucial for accurate profiling and quantification.[5][6]
Q2: I'm observing tailing for all the peaks in my chromatogram, including the solvent peak. What are the likely causes?
When all peaks in a chromatogram exhibit tailing, the issue is typically related to a physical problem in the gas chromatographic system that disrupts the flow path.[7][8] This indiscriminate tailing affects all compounds regardless of their chemical properties.[7]
Common Causes for Universal Peak Tailing:
-
Improper Column Installation: The GC column may be incorrectly positioned in the inlet or detector, creating dead volume or a convoluted flow path.[4][9] Ensure the column is installed according to the manufacturer's instructions for the correct insertion distance.[3][7]
-
Poor Column Cut: A jagged or uneven column cut can create turbulence and unswept volumes, causing analytes to be released slowly.[3][4][8] It is recommended to inspect the column cut with a magnifier to ensure it is clean and at a right angle.[3][4]
-
Leaks in the System: Leaks at the inlet, detector, or fittings can disrupt the carrier gas flow and lead to peak tailing.
-
Column Contamination: Severe contamination of the stationary phase, particularly at the head of the column, can cause non-ideal interactions with all analytes.[4]
-
Partially Blocked Inlet Frit: Debris from samples or system components can accumulate on the column's inlet frit, distorting the sample stream.[2]
Q3: Only some of my terpene peaks are tailing. What does this suggest?
If only specific peaks are tailing, the cause is more likely chemical in nature, involving interactions between certain terpenes and active sites within the GC system.[2][7]
Common Causes for Selective Peak Tailing:
-
Active Sites: Polar or active compounds can interact with active sites in the GC system, such as silanol groups in the liner or on the column.[8][10] This is a common issue for terpenes that contain functional groups.
-
Inlet Contamination: Residue from previous samples can create active sites in the inlet liner.[9][10] Regular replacement of the liner is crucial.[9]
-
Column Degradation: The stationary phase at the beginning of the column can degrade over time, exposing active sites.[10]
-
Solvent-Analyte Mismatch: The polarity of the sample solvent can affect the peak shape of early eluting compounds.[11] For instance, using polar solvents like isopropanol or ethyl acetate for terpene extraction can lead to poor peak shapes for early eluting terpenes.[11]
Q4: How can I prevent peak tailing when analyzing terpenes?
Proactive measures can significantly reduce the occurrence of peak tailing.
Preventative Measures:
-
Proper Sample Preparation: Ensure samples are clean and free of non-volatile residues that can contaminate the system.[1][9]
-
Use of Inert Components: Employ deactivated liners and columns to minimize interactions with active terpenes.
-
Regular Maintenance: Routinely replace septa, liners, and seals to prevent the buildup of contaminants.[9]
-
Correct Column Installation: Always follow the manufacturer's guidelines for column installation.
-
Appropriate Solvent Selection: Choose a solvent that is compatible with your analytes and stationary phase. For terpenes, hexane has been shown to provide better peak shapes compared to more polar solvents.[11]
Troubleshooting Summary
The following table summarizes the common causes of peak tailing and their potential solutions.
| Symptom | Potential Cause | Recommended Solution(s) |
| All peaks are tailing | Improper column installation | Re-install the column at the correct height in the inlet and detector.[3][4][9] |
| Poor column cut | Re-cut the column ensuring a clean, 90-degree cut.[3][4] | |
| System leaks | Check for leaks at all fittings and connections. | |
| Gross column contamination | Trim the front end of the column or replace the column.[4] | |
| Only some peaks are tailing | Active sites in the liner | Replace the inlet liner with a new, deactivated one.[3][9] |
| Column degradation | Trim 10-20 cm from the front of the column.[3][9] | |
| Sample matrix effects | Use a guard column or improve sample cleanup procedures.[9][10] | |
| Inappropriate solvent | Select a solvent that is more compatible with the analytes and stationary phase.[9][11] | |
| Early eluting peaks are tailing | Solvent-phase polarity mismatch | Try a different injection solvent or a different stationary phase.[9] |
| Reverse solvent effect | Use a retention gap or a guard column.[9] |
Experimental Protocols
Protocol for Trimming a GC Column
Trimming the front end of a GC column can remove contaminants and active sites that cause peak tailing.
Materials:
-
Column cutting tool (ceramic wafer or diamond-tipped scribe)
-
Magnifying glass or low-power microscope
-
Lint-free gloves
Procedure:
-
Cool the GC Oven: Ensure the oven is cool and the carrier gas is turned off.
-
Remove the Column: Carefully disconnect the column from the inlet.
-
Inspect the Column End: Wearing lint-free gloves, examine the first few centimeters of the column. Contamination may be visible as a dark discoloration.
-
Cut the Column:
-
Using a ceramic wafer or diamond-tipped scribe, make a clean, square score on the polyimide coating of the column.
-
Gently flex the column at the score to create a clean break. The cut should be at a 90-degree angle to the column wall.[3]
-
-
Inspect the Cut: Use a magnifying glass to inspect the cut surface. It should be smooth and free of burrs or shards.[3][4] If the cut is not clean, repeat the process.
-
Reinstall the Column: Reinstall the column in the inlet according to the manufacturer's specifications.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in terpene analysis.
Caption: A flowchart for troubleshooting peak tailing in GC.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC Inlet Parameters for Thermally Labile Analytes
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with thermally labile analytes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of Gas Chromatography (GC) method development and optimization for sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: My thermally labile analyte is showing significant degradation. What is the first parameter I should investigate?
A: The primary parameter to investigate for thermally labile analyte degradation is the inlet temperature .[1] High inlet temperatures, while effective for vaporizing less volatile compounds, can provide excess thermal energy that drives chemical reactions and degradation of sensitive analytes. It is crucial to find a balance that ensures efficient volatilization of your compound of interest while minimizing thermal decomposition.[2]
Q2: How do I select the optimal inlet temperature for my thermally labile compound?
A: A systematic approach is recommended. Start with a conservative inlet temperature, such as 250 °C, which is often a good starting point for a wide range of compounds. Then, perform a temperature study by injecting your sample at incrementally lower and higher temperatures (e.g., in 25 °C steps) and monitor the peak response and the appearance of degradation products. For some highly sensitive compounds, like certain sesquiterpenoids, temperatures as low as 160 °C may be necessary to prevent thermal rearrangement.[3]
Q3: What role does the GC inlet liner play in the analysis of thermally labile compounds?
A: The inlet liner is a critical component that can significantly impact the analysis of thermally labile compounds.[4][5][6] Its primary functions are to provide an inert surface for sample vaporization and to facilitate the efficient transfer of the sample onto the GC column.[4][5] Key aspects of the liner to consider are:
-
Deactivation: A properly deactivated liner is essential to prevent secondary interactions between polar analytes and active silanol groups on the glass surface, which can cause peak tailing, reduced sensitivity, and catalytic degradation.[4][6] For highly active compounds, consider using premium deactivated or Siltek coated liners.[5][7]
-
Geometry: The shape of the liner can influence sample vaporization and residence time in the inlet. Tapered liners, for example, can help prevent contact between the sample and the hot metal surfaces of the inlet base, reducing the potential for degradation.[5][8]
-
Packing: The presence and type of packing material, such as deactivated glass wool, can aid in sample vaporization and mixing.[9] However, for some extremely labile compounds, the packing material itself can become an active site for degradation.[5][6] In such cases, an unpacked liner may be a better choice.
Q4: My peak shapes are poor (tailing or fronting) when analyzing thermally labile compounds. What are the likely causes and solutions?
A: Poor peak shape for thermally labile analytes can stem from several factors:
-
Analyte Adsorption: Active sites in the inlet liner, on the gold seal, or at the head of the column can cause adsorption, leading to peak tailing.[6][7]
-
Improper Vaporization: Inefficient or slow vaporization can lead to broad or tailing peaks.
-
Column Overload: Injecting too much sample can lead to fronting peaks.
-
Solution: Reduce the injection volume or increase the split ratio.[12]
-
Q5: When should I consider derivatization for my thermally labile analytes?
A: Derivatization is a valuable technique when you are unable to achieve satisfactory results even after optimizing inlet parameters.[13] It involves chemically modifying the analyte to improve its analytical properties. Consider derivatization when your analyte:
-
Is highly polar and not sufficiently volatile for GC analysis.[13]
-
Is thermally unstable and decomposes at the required GC temperatures.[13]
-
Exhibits poor peak shape due to interactions with the GC system.[13]
Common derivatization techniques include silylation, acylation, and alkylation, which can increase volatility, improve thermal stability, and reduce adsorption.[13][14]
Troubleshooting Guides
Troubleshooting Analyte Degradation
If you observe extra peaks in your chromatogram that are not present in your standard, or if the response of your target analyte is unexpectedly low, you may be experiencing thermal degradation in the inlet. The following logical workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for analyte degradation in the GC inlet.
Data & Experimental Protocols
Impact of Inlet Temperature on Analyte Degradation
The following table summarizes the effect of inlet temperature on the degradation of several thermally labile compounds. As temperature increases, a corresponding increase in degradation is often observed.
| Analyte | Inlet Temperature (°C) | Degradation (%) | Key Observation |
| Endrin | 250 | ~5 | Moderate degradation |
| Endrin | 300 | ~15 | Significant increase in degradation |
| Deltamethrin | 250 | Low | Compromise temperature for this high-boiling point, yet labile, pesticide |
| Cannabidiol (CBD) | 250 | ~10 | Degradation to Δ9-THC and CBN observed |
| Cannabidiol (CBD) | 300 | ~20 | Substantial degradation at the temperature used in some official methods[15] |
| Cannabigerol (CBG) | 250 | ~35.6 | Shows greater thermolability compared to other cannabinoids[15] |
Experimental Protocol: Optimizing Inlet Temperature for a Novel Thermally Labile Analyte
This protocol outlines a systematic approach to determining the optimal inlet temperature.
-
Initial Setup:
-
Temperature Gradient Analysis:
-
Perform a series of single injections, increasing the inlet temperature in 25°C increments for each run (e.g., 200°C, 225°C, 250°C, 275°C, 300°C).
-
Maintain all other GC parameters (oven program, flow rate, injection volume) constant.
-
-
Data Analysis:
-
For each chromatogram, carefully integrate the peak area of the target analyte.
-
Visually inspect the chromatograms for the appearance of new, unidentified peaks that may be degradation products.
-
Plot the peak area of the target analyte versus the inlet temperature.
-
Plot the peak area of any significant degradation products versus the inlet temperature.
-
-
Optimization:
-
Identify the temperature that provides the highest response for your analyte with minimal or no formation of degradation products. This will be your optimal inlet temperature.
-
Note that a compromise may be necessary if your analyte is also a high boiler, as higher temperatures might be needed for efficient vaporization.
-
Influence of Key Inlet Parameters on Analysis
The interplay between various inlet parameters is crucial for successful analysis. The following diagram illustrates these relationships.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. selectscience.net [selectscience.net]
- 8. agilent.com [agilent.com]
- 9. How to Choose a GC Inlet Liner [restek.com]
- 10. gcms.cz [gcms.cz]
- 11. youtube.com [youtube.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
Technical Support Center: Analysis of Sesquiterpene Isomers
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in resolving the common challenge of co-eluting sesquiterpene isomers in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: My GC-MS chromatogram shows co-eluting sesquiterpene isomers. What are the initial steps I can take to improve separation?
A1: Co-elution of sesquiterpene isomers is a frequent issue due to their similar structures and physicochemical properties. Here are the primary troubleshooting steps:
-
Optimize the GC Method:
-
Temperature Program: Adjust the temperature ramp rate. A slower ramp rate (e.g., 1-2 °C/min) can often improve the resolution of closely eluting compounds.[1] You can also introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to enhance separation.[2]
-
Carrier Gas Flow Rate: While seemingly counterintuitive, increasing the linear velocity of the carrier gas can sometimes lead to sharper peaks and better resolution.[2]
-
-
Evaluate Your GC Column:
-
The choice of stationary phase is critical. If you are using a standard non-polar column (e.g., DB-5ms), consider a column with a different selectivity, such as a more polar "wax" type column or a specialty phase designed for terpenes.
-
-
Mass Spectral Deconvolution:
-
If chromatographic separation is not fully achievable, you can leverage your mass spectrometry data. If the co-eluting isomers have unique ions in their mass spectra, you can use extracted ion chromatograms (EICs) for quantification.[3] Software tools can perform deconvolution to computationally separate the mass spectra of the co-eluting compounds.[4]
-
Q2: Which GC columns are recommended for the separation of sesquiterpene isomers?
A2: The ideal column depends on the specific isomers you are trying to separate. A good starting point is to have columns of different polarities available. For chiral isomers (enantiomers), a chiral column is necessary.
| Column Type | Stationary Phase Examples | Selectivity | Common Applications | References |
| Non-Polar | DB-1MS, DB-5MS, Rxi-5Sil MS | Separation primarily by boiling point. | General purpose, good for a wide range of terpenes. | [5][6] |
| Mid-Polar | DB-17MS, HP-50+ | Offers different selectivity based on dipole-dipole interactions. | Can resolve isomers that co-elute on non-polar columns. | |
| Polar (Wax) | DB-Wax, MEGA-WAX HT, Carbowax 20M | Strong interactions with polar compounds, separates based on polarity. | Often used as the second dimension in GCxGC for terpene analysis. | [6][7] |
| Chiral | HP-chiral-20B, Rt-βDEXse | Separates enantiomers. | Essential for determining the enantiomeric ratio of chiral sesquiterpenes. | [1][8][9] |
Q3: Can sample preparation and injection techniques affect the separation of sesquiterpene isomers?
A3: Yes, absolutely. Your sample introduction method can significantly impact the results.
-
Headspace-Solid Phase Microextraction (HS-SPME): This is a popular solvent-free technique for volatile and semi-volatile compounds.[10] Optimization is key.
-
Fiber Selection: The fiber coating should be chosen based on the polarity of your target analytes. Common choices include PDMS (non-polar) and DVB/CAR/PDMS (mixed polarity).[11]
-
Extraction Parameters: Time and temperature of extraction should be optimized to ensure reproducible and representative sampling without causing thermal degradation.[12]
-
-
Injection Technique:
-
Split vs. Splitless: A split injection can improve peak shape for high concentration samples, while a splitless injection is more suitable for trace analysis.[11]
-
Cold Injection: For thermally labile sesquiterpenes, a cold injection technique can prevent on-column degradation or rearrangement, providing a more accurate representation of the sample.[13]
-
Troubleshooting Guides
Guide 1: Systematic Approach to Method Optimization for Co-eluting Isomers
This guide provides a step-by-step workflow for resolving co-eluting sesquiterpene isomers.
Caption: Data processing workflow for resolving co-eluting isomers using mass spectrometry.
Guide 3: Advanced Separation with Comprehensive 2D GC (GCxGC)
For extremely complex samples like essential oils, one-dimensional GC may not provide sufficient resolving power. [7]GCxGC is a powerful solution.
Experimental Protocol: GCxGC for Sesquiterpene Analysis
Comprehensive two-dimensional gas chromatography (GCxGC) significantly enhances peak capacity by employing two columns with different selectivities.
-
Column Selection: A common setup for sesquiterpene analysis is a non-polar column in the first dimension (e.g., Rxi-5Sil MS) and a polar column in the second dimension (e.g., MEGA-WAX HT). [7]2. Modulator: A modulator is used to trap, focus, and re-inject small fractions of the effluent from the first column onto the second column. Cryogenic modulators are often used.
-
Fast Second Dimension Separation: The separation on the second column is very fast (typically a few seconds).
-
Data Analysis: The resulting data is a 2D chromatogram with peaks separated by both volatility (1st dimension) and polarity (2nd dimension).
GCxGC Workflow Diagram
Caption: A simplified workflow of a comprehensive two-dimensional GC (GCxGC) system.
References
- 1. scispec.co.th [scispec.co.th]
- 2. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 3. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 4. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. gcms.cz [gcms.cz]
- 10. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Minimizing Matrix Effects with α-Muurolene-d3 in LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis using α-Muurolene-d3 as a stable isotope-labeled internal standard (SIL-IS).
Data Presentation: Efficacy of Deuterated Internal Standards
Stable isotope-labeled internal standards are instrumental in correcting for variations in sample preparation and instrument response, particularly those arising from matrix effects.[1] The following tables provide a representative example of how a deuterated internal standard can significantly improve the accuracy and precision of quantitative analysis in different complex matrices.
Disclaimer: The following data is from a study on the analysis of the pesticide Imidacloprid using its deuterated analog (Imidacloprid-d4) and is presented here to illustrate the principle of matrix effect correction. While not specific to this compound, the demonstrated improvement in analytical performance is representative of the benefits of using a suitable deuterated internal standard.
Table 1: Impact of Deuterated Internal Standard on the Accuracy of Imidacloprid Quantification in Various Cannabis Matrices [2]
| Matrix | Quality Control Level | Accuracy without Internal Standard (%) | Accuracy with Deuterated Internal Standard (%) |
| Cannabis Flower | Low | 45.3 | 98.7 |
| Medium | 52.1 | 101.2 | |
| High | 58.9 | 103.5 | |
| Cannabis Edible | Low | 38.7 | 95.4 |
| Medium | 44.2 | 99.8 | |
| High | 49.8 | 102.1 | |
| Cannabis Concentrate | Low | 62.5 | 105.3 |
| Medium | 68.9 | 107.8 | |
| High | 75.1 | 109.2 |
Table 2: Improvement in Precision (RSD%) with a Deuterated Internal Standard for Imidacloprid Analysis [2]
| Matrix | Quality Control Level | RSD without Internal Standard (%) | RSD with Deuterated Internal Standard (%) |
| Cannabis Flower | Low | 55.2 | 18.5 |
| Medium | 48.9 | 15.3 | |
| High | 42.1 | 12.1 | |
| Cannabis Edible | Low | 61.8 | 21.2 |
| Medium | 56.4 | 18.9 | |
| High | 51.3 | 16.5 | |
| Cannabis Concentrate | Low | 40.3 | 14.7 |
| Medium | 35.8 | 11.4 | |
| High | 30.1 | 9.8 |
Experimental Protocols
This section provides a detailed methodology for the analysis of a representative sesquiterpene, β-caryophyllene, in a complex matrix (e.g., cannabis flower extract) using this compound as an internal standard. This protocol is adapted from established methods for terpene analysis by LC-MS/MS.[3][4]
Sample Preparation
-
Homogenization: Weigh 0.5 g of the homogenized sample matrix into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrant, and quality control (QC) sample. A typical final concentration might be 100 ng/mL.
-
Extraction: Add 10 mL of a 9:1 (v/v) methanol/water solution with 0.1% glacial acetic acid.
-
Agitation and Centrifugation: Vortex the tubes for 15 minutes to ensure thorough extraction. Centrifuge the samples to pellet solid material.
-
Filtration: Transfer 1 mL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for terpene analysis (e.g., 2.1 x 150 mm, 2.6 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A gradient from 70% to 95% Mobile Phase B over 10 minutes is a good starting point for separating terpenes.[4]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 2 µL.[3]
-
Column Temperature: 50 °C.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often effective for terpenes.[3][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
β-caryophyllene: Q1: m/z 205.2 -> Q3: m/z 133.1
-
This compound: Q1: m/z 208.2 -> Q3: m/z 136.1
-
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis with this compound.
Caption: Logic of matrix effect correction using a stable isotope-labeled internal standard.
Troubleshooting Guide
| Question | Answer |
| Why is my this compound internal standard (IS) peak area highly variable across my sample set? | High variability in the IS signal can indicate inconsistent matrix effects between samples. While the IS is designed to compensate for this, extreme variations can still be problematic. Consider improving your sample cleanup procedure to remove more of the interfering matrix components. Also, ensure that the IS is being added accurately and consistently to every sample. |
| My analyte and this compound peaks are not co-eluting perfectly. Is this a problem? | Yes, this can be a significant issue. For the internal standard to effectively compensate for matrix effects, it must experience the same ionization suppression or enhancement as the analyte.[6] This is most effective when the analyte and IS co-elute. If you observe a slight separation, consider adjusting your chromatographic method (e.g., gradient, column temperature) to achieve better co-elution. |
| I'm still seeing significant matrix effects even with the use of this compound. What should I do? | While deuterated internal standards are very effective, they may not correct for all matrix effects, especially in very complex samples.[7] First, confirm that your IS concentration is appropriate and that it is not so high that it is causing its own ion suppression. If the problem persists, you may need to implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or dilute your samples further, if sensitivity allows. |
| My calibration curve is non-linear when using the analyte/IS ratio. What could be the cause? | Non-linearity can arise if the concentration of the internal standard is not appropriate. If the IS concentration is too low, its signal may be suppressed to a greater extent than the analyte at higher concentrations. Conversely, a very high IS concentration could suppress the analyte signal. Ensure your IS concentration is within the linear dynamic range of the instrument and is appropriate for the expected analyte concentrations. |
| I am observing ion enhancement instead of suppression. How does this compound help with this? | The principle is the same for both ion enhancement and suppression.[8] The internal standard will be enhanced to a similar degree as the analyte, and by calculating the ratio of the analyte signal to the IS signal, the enhancement effect is normalized, leading to an accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[9] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy and reproducibility of quantitative results.
Q2: How does this compound help minimize matrix effects?
A2: this compound is a stable isotope-labeled version of α-Muurolene. It is chemically identical to the analyte of interest (in this case, other sesquiterpenes with similar structure and properties) but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium. Because it is chemically identical, it behaves in the same way during sample preparation and chromatographic separation, and it experiences the same degree of ion suppression or enhancement as the analyte. By adding a known amount of this compound to every sample and calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is normalized.
Q3: When should I add the this compound internal standard to my samples?
A3: The internal standard should be added as early as possible in the sample preparation workflow. This allows it to compensate for any analyte loss during extraction, evaporation, and reconstitution steps, in addition to correcting for matrix effects during LC-MS/MS analysis.
Q4: Can I use this compound as an internal standard for any analyte?
A4: No, an internal standard should be structurally and chemically as similar as possible to the analyte of interest. This compound is best suited as an internal standard for the quantification of other sesquiterpenes, such as β-caryophyllene, α-humulene, or other muurolene isomers. Using a structurally dissimilar internal standard will likely result in poor correction for matrix effects.
Q5: Are there any disadvantages to using a deuterated internal standard?
A5: While highly effective, deuterated internal standards can sometimes exhibit slight chromatographic separation from the native analyte, which can lead to incomplete correction of matrix effects if the ion suppression is highly variable over a short time frame.[8] Additionally, the synthesis of deuterated standards can be costly. However, for achieving the highest accuracy and precision in quantitative LC-MS/MS, they are generally considered the gold standard.[10]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. myadlm.org [myadlm.org]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
Improving mass spectral library matching for α-Muurolene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately identifying α-Muurolene using mass spectrometry.
Troubleshooting Guide
Question: My mass spectral library search for α-Muurolene is ambiguous, with several isomers having similar match scores. How can I confidently identify α-Muurolene?
Answer:
This is a common challenge due to the structural similarity among sesquiterpene isomers, which often results in very similar mass spectra. To improve the confidence of your identification, a multi-faceted approach is recommended:
-
Utilize Retention Indices: Do not rely solely on mass spectral library matching. The retention index (RI) is a crucial parameter for differentiating isomers. Compare the experimental RI of your analyte with literature values for α-Muurolene on the same or a similar GC column. Co-injection with a known standard of α-Muurolene is the most definitive method for confirmation.
-
Careful Examination of the Mass Spectrum: While the mass spectra of muurolene and cadinene isomers are very similar, there can be subtle differences in the relative abundances of key fragment ions.
-
α-Muurolene: Typically shows a base peak at m/z 105 and other significant fragments at m/z 161, 91, 119, and 134. The molecular ion at m/z 204 is often of low intensity.
-
γ-Muurolene: Often presents a similar fragmentation pattern to α-Muurolene, making differentiation by mass spectrometry alone very difficult. Retention index is paramount for distinguishing these two isomers.
-
δ-Cadinene: May show a more prominent ion at m/z 134 compared to α-Muurolene. However, the overall pattern is very similar, and chromatographic separation is key.[1]
-
epi-α-Muurolene: As a stereoisomer, it will have an identical mass spectrum to α-Muurolene. Chiral chromatography would be required for separation, which is not typically performed in routine analysis. For most practical purposes, identification is often reported as α-Muurolene/epi-α-Muurolene.
-
-
Optimize Chromatographic Separation: Co-elution is a major hurdle in the analysis of complex mixtures like essential oils.[2][3] If you suspect co-elution, consider the following:
-
Modify the Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds.
-
Use a Different Column: Switching to a column with a different stationary phase (e.g., from a non-polar to a polar column) can alter the elution order and resolve co-eluting peaks.[3]
-
Question: I am not getting a good library match for what I suspect is α-Muurolene. What could be the issue?
Answer:
Low library match scores can be frustrating but are often resolvable. Here are some potential causes and solutions:
-
Poor Spectral Quality: A high background or co-eluting compounds can distort the mass spectrum, leading to a poor library match.[4]
-
Solution: Ensure proper background subtraction. If co-elution is suspected, try to manually select a cleaner spectrum from the peak apex. Re-analyzing the sample with optimized chromatography may be necessary.
-
-
Different Ionization Conditions: The fragmentation pattern can be influenced by the ionization energy and the specific instrument tuning.[5] Library spectra are typically acquired at a standard 70 eV.
-
Solution: Ensure your mass spectrometer is properly tuned and operating at 70 eV. If you are using a different ionization technique (e.g., chemical ionization), you will need to compare your spectra to a library built with the same technique.
-
-
Library Quality and Version: The quality and comprehensiveness of mass spectral libraries can vary.[6]
-
Incorrect Identification: It's possible that the compound is not α-Muurolene or is a derivative that is not in the library.
-
Solution: Use the troubleshooting steps for ambiguous identification mentioned above, particularly the use of retention indices, to help confirm or refute your tentative identification.
-
Frequently Asked Questions (FAQs)
What is the typical mass spectrum of α-Muurolene?
The electron ionization (EI) mass spectrum of α-Muurolene is characterized by a molecular ion peak at m/z 204 (C15H24). The base peak is typically at m/z 105. Other significant fragment ions can be observed at m/z 161, 91, 119, and 134. The NIST WebBook is a reliable source for reference mass spectra.[5][7][8]
How can I differentiate α-Muurolene from its isomers?
Differentiating isomers of α-Muurolene is a significant challenge in GC-MS analysis.
-
Mass Spectrometry: The mass spectra of many isomers are nearly identical. While minor differences in fragment ion ratios may exist, they are often not reliable enough for definitive identification.
-
Retention Index: This is the most reliable method for distinguishing isomers in a standard GC-MS setup. Comparing the calculated retention index of your unknown with literature values on the same or a similar column is essential.
-
Co-injection: The most conclusive method is to co-inject your sample with an authentic standard of α-Muurolene. If a single, sharp peak is observed, it confirms the identity.
What are some common issues when analyzing α-Muurolene in essential oils?
Essential oils are complex mixtures, which presents several analytical challenges:
-
Co-elution: Due to the large number of components, there is a high probability of peaks overlapping, which can interfere with both identification and quantification.[2]
-
Matrix Effects: Other components in the essential oil can interfere with the ionization of α-Muurolene, potentially affecting its detection and quantification.
-
Isomer Complexity: Essential oils often contain multiple isomers of muurolene and other sesquiterpenes, making definitive identification of each component challenging.
Quantitative Data
Table 1: Kovats Retention Indices of α-Muurolene on Different GC Columns
| GC Column Stationary Phase | Retention Index (RI) |
| DB-1 (or equivalent non-polar) | ~1480 |
| DB-5 (or equivalent low-bleed non-polar) | ~1499 |
| DB-WAX (or equivalent polar) | ~1727 |
Note: Retention indices can vary slightly between laboratories and instruments. It is always best to determine the RI under your own experimental conditions using a series of n-alkanes.
Experimental Protocols
Detailed Methodology for GC-MS Analysis of α-Muurolene in Essential Oils
This protocol provides a general guideline for the analysis of α-Muurolene in essential oils.[9][10] Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1-5% (v/v).
-
For complex matrices, a solid-phase microextraction (SPME) method can be employed to selectively extract volatile and semi-volatile compounds.[11]
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. For improved separation of isomers, a polar column like a DB-WAX can also be used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the diluted sample in split mode (split ratio 50:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 4 °C/min.
-
Ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the peak corresponding to α-Muurolene based on its retention time.
-
Perform a library search of the mass spectrum against a reputable library (e.g., NIST).
-
Calculate the Kovats retention index for the peak of interest using a homologous series of n-alkanes run under the same conditions.
-
Compare the obtained mass spectrum and retention index with the data provided in this guide and other literature sources to confirm the identification.
Visualizations
Caption: Workflow for improving mass spectral library matching of α-Muurolene.
References
- 1. researchgate.net [researchgate.net]
- 2. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 3. phytochemia.com [phytochemia.com]
- 4. jordilabs.com [jordilabs.com]
- 5. α-Muurolene [webbook.nist.gov]
- 6. Mass Spectral Library Quality Assurance by Inter-Library Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Muurolene [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. areme.co.jp [areme.co.jp]
- 10. scitepress.org [scitepress.org]
- 11. Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: α-Muurolene-d3 Standard Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of α-Muurolene-d3 standard solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
A1: this compound is a deuterated form of α-Muurolene, a type of sesquiterpene. Sesquiterpenes are a class of organic compounds found in many plants.[1] The deuteration (replacement of hydrogen with its isotope, deuterium) makes it a useful internal standard in analytical chemistry, particularly for quantification using mass spectrometry. The stability of the standard solution is critical for accurate and reproducible analytical results. Degradation of the standard can lead to inaccurate quantification of the target analyte in your samples.
Q2: What are the primary factors that can cause the degradation of my this compound standard solution?
A2: The main factors that can lead to the degradation of terpene standards like this compound are exposure to heat, light (especially UV), and oxygen.[2] Additionally, the pH of the solution and the type of solvent used can also influence its stability.
Q3: How should I properly store my this compound standard solutions?
A3: To ensure long-term stability, it is recommended to store this compound standard solutions in airtight, amber glass vials to protect from light and oxygen.[3] For optimal preservation, store the solutions at a low temperature, ideally at -20°C or colder.[2]
Q4: What is the recommended solvent for preparing this compound standard solutions?
A4: Non-polar, aprotic solvents are generally preferred for dissolving terpenes. High-purity solvents such as hexane, ethyl acetate, or isopropanol are good choices. It is crucial to use high-purity solvents to avoid contaminants that could catalyze degradation reactions.
Q5: Can I repeatedly freeze and thaw my this compound standard solution?
A5: It is best to minimize freeze-thaw cycles.[4] Repeated freezing and thawing can potentially lead to the degradation of the standard. To avoid this, it is recommended to prepare smaller aliquots of your working standard solutions that can be used for a single experiment.[2]
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound standard solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Peak area of this compound is decreasing over time in my calibration curve. | 1. Improper Storage: The standard solution may be degrading due to exposure to light, heat, or oxygen. 2. Solvent Evaporation: The solvent may be evaporating, leading to a change in concentration. | 1. Verify Storage Conditions: Ensure the standard is stored in an airtight, amber vial at ≤ -20°C. 2. Prepare Fresh Aliquots: If the stock solution is old, prepare fresh working standards from a new, unopened ampule. 3. Check Vial Seals: Use vials with high-quality septa to prevent solvent evaporation. |
| Appearance of unknown peaks in the chromatogram of my standard. | 1. Degradation/Isomerization: this compound may be degrading into other compounds or isomerizing. Acidic conditions can promote isomerization.[5] 2. Solvent Contamination: The solvent used for dilution may be contaminated. | 1. Analyze by GC-MS: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unknown peaks by comparing their mass spectra to library data. 2. Check Solvent Purity: Run a blank analysis of the solvent to check for contaminants. 3. Neutralize Glassware: Ensure all glassware used for preparation is thoroughly cleaned and neutralized to avoid acidic residues. |
| Inconsistent results between different batches of working standards. | 1. Pipetting Errors: Inaccurate pipetting during dilution can lead to variations in concentration. 2. Incomplete Dissolution: The standard may not be fully dissolved in the solvent. | 1. Calibrate Pipettes: Regularly calibrate your micropipettes to ensure accuracy. 2. Ensure Complete Dissolution: Vortex the solution thoroughly after adding the standard to the solvent. Gentle warming and sonication can also be used if the standard is difficult to dissolve, but be cautious of potential degradation with heat. |
Hypothetical Degradation Profile of this compound
The following table provides a hypothetical summary of this compound degradation under various storage conditions to illustrate the impact of temperature and light. This data is for illustrative purposes and may not represent the actual degradation rates.
| Storage Condition | Solvent | Duration (Months) | This compound Purity (%) |
| -20°C, in amber vial | Ethyl Acetate | 12 | >99% |
| 4°C, in amber vial | Ethyl Acetate | 6 | ~95% |
| Room Temperature (25°C), in amber vial | Ethyl Acetate | 3 | ~85% |
| Room Temperature (25°C), in clear vial | Ethyl Acetate | 3 | <70% |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Standard Solutions
-
Materials:
-
This compound certified reference material (CRM)
-
High-purity solvent (e.g., ethyl acetate, hexane, or isopropanol)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
-
Procedure for Stock Solution (e.g., 1000 µg/mL): a. Allow the this compound CRM ampule to equilibrate to room temperature before opening. b. Using a calibrated micropipette, transfer a precise volume of the CRM into a pre-weighed amber glass vial. c. Add the appropriate volume of high-purity solvent to achieve the desired concentration. d. Cap the vial tightly and vortex for at least 30 seconds to ensure complete dissolution. e. Store the stock solution at -20°C or below.
-
Procedure for Working Standard Solutions (e.g., for a calibration curve): a. Prepare a series of dilutions from the stock solution using the same high-purity solvent. b. It is recommended to prepare these fresh before each analytical run. c. If storing working solutions, place them in small-volume amber vials to minimize headspace and store at -20°C.
Protocol for Stability Testing of this compound Solutions
-
Objective: To determine the stability of this compound under different storage conditions (temperature and light exposure).
-
Procedure: a. Prepare a batch of this compound solution at a known concentration (e.g., 100 µg/mL) in the desired solvent. b. Aliquot the solution into multiple amber and clear glass vials. c. Store the vials under the following conditions:
- -20°C (in both amber and clear vials)
- 4°C (in both amber and clear vials)
- 25°C (room temperature) (in both amber and clear vials) d. At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each storage condition. e. Analyze the samples by a validated GC-MS method to determine the concentration of this compound. f. Calculate the percentage of degradation by comparing the concentration at each time point to the initial concentration (time 0).
Visualizations
Caption: Troubleshooting workflow for this compound standard degradation.
References
Technical Support Center: Optimal Column Selection for Muurolene Isomer Separation
Welcome to our dedicated technical support center for the chromatographic separation of muurolene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for achieving optimal separation of these challenging sesquiterpenes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are muurolene isomers, and why is their separation important?
Muurolene isomers are a group of sesquiterpenes, which are C15 hydrocarbons derived from the cyclization of farnesyl pyrophosphate. Common isomers include α-muurolene, γ-muurolene, and δ-muurolene, among others. These compounds are found in the essential oils of various plants and are studied for their potential pharmacological activities. Accurate separation and quantification are crucial as different isomers can exhibit distinct biological properties.
Q2: Which type of gas chromatography (GC) column is best for separating muurolene isomers?
The optimal column choice depends on the specific isomers of interest and the complexity of the sample matrix. Generally, a mid-polarity column is a good starting point. However, for comprehensive analysis, a multi-column approach or two-dimensional GC (GCxGC) may be necessary.
-
Non-polar columns (e.g., DB-5ms, HP-5ms): These columns separate compounds primarily based on boiling point. While they can separate some muurolene isomers, co-elution with other sesquiterpenes is common.
-
Mid-polarity columns (e.g., DB-17ms): These columns offer a different selectivity based on dipole-dipole interactions and can improve the resolution of certain isomers.
-
Polar columns (e.g., WAX columns like CP-Wax 52 CB): These columns provide strong retention and selectivity for polar compounds but may not be ideal for the hydrocarbon structure of muurolenes if used as the primary column. They are often used as the second-dimension column in GCxGC setups.
-
Chiral columns (e.g., cyclodextrin-based phases like HP-chiral-20B): Muurolene isomers are chiral, meaning they exist as non-superimposable mirror images (enantiomers). For the separation of these enantiomers, a chiral stationary phase is required.
Q3: What are the typical challenges encountered when separating muurolene isomers?
The primary challenges include:
-
Co-elution: Due to their similar structures and boiling points, muurolene isomers often co-elute with each other and with other sesquiterpenes like cadinenes and amorphenes.
-
Low concentrations: In natural extracts, some muurolene isomers may be present in very low concentrations, making their detection and quantification difficult.
-
Thermal degradation: Some sesquiterpenes can be thermally labile, leading to degradation in the GC injector or on the column.
-
Enantiomer separation: Separating the enantiomers of each muurolene isomer requires specialized chiral columns and optimized conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the GC analysis of muurolene isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between α-muurolene and γ-muurolene | - Inappropriate stationary phase.- Sub-optimal temperature program.- Column overloading. | - Switch to a column with a different selectivity (e.g., a mid-polarity phase).- Decrease the temperature ramp rate to improve separation.- Reduce the injection volume or dilute the sample. |
| Peak tailing for sesquiterpene peaks | - Active sites in the injector liner or on the column.- Column contamination. | - Use a deactivated injector liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column. |
| Ghost peaks in the chromatogram | - Contamination in the carrier gas, injector, or syringe.- Septum bleed. | - Use high-purity carrier gas with appropriate traps.- Clean the injector and use a clean syringe.- Use high-quality, low-bleed septa. |
| Inconsistent retention times | - Fluctuations in carrier gas flow rate or oven temperature.- Leaks in the system. | - Check and stabilize the carrier gas pressure and flow.- Verify the oven temperature accuracy.- Perform a leak check of the system. |
| Co-elution with other sesquiterpenes (e.g., δ-cadinene) | - The chosen stationary phase does not provide sufficient selectivity for the specific compounds. | - Use a column with a different stationary phase.- Employ two-dimensional GC (GCxGC) for enhanced separation.- Utilize mass spectrometry (MS) with deconvolution software to identify co-eluting compounds. |
Data Presentation: Retention Indices of Muurolene Isomers
Retention indices (RI) are a useful tool for comparing the retention of compounds on different GC columns and under different conditions. The following tables summarize the Kovats retention indices for α-muurolene and γ-muurolene on various stationary phases.
Table 1: Kovats Retention Indices for α-Muurolene
| Stationary Phase | Column Type | Retention Index | Reference |
| DB-1 | Non-polar | 1307 | [1] |
| DB-5 | Non-polar | 1480 | [1] |
| DB-5 | Non-polar | 1499 | [1] |
| Thermon 600T | Polar | 1718 | [1] |
| Carbowax 20M | Polar | 1727 | [1] |
Table 2: Kovats Retention Indices for γ-Muurolene
| Stationary Phase | Column Type | Retention Index | Reference |
| DB-5 | Non-polar | 1477 | [2] |
| HP-101 | Mid-polarity | 1488 | [2] |
| HP-20M | Polar | 1681 | [2] |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of Muurolene Isomers in Essential Oils
This protocol provides a general framework for the analysis of muurolene isomers. Optimization may be required based on the specific sample matrix and analytical goals.
1. Sample Preparation (Solvent Extraction)
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve the oil in a suitable solvent (e.g., hexane or ethyl acetate) and make up to the mark.
-
If necessary, perform further serial dilutions to bring the concentration of the analytes within the linear range of the instrument.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 4°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
3. Data Analysis
-
Identify the muurolene isomers by comparing their mass spectra and retention indices with those of authentic standards or with data from spectral libraries (e.g., NIST, Wiley).
-
For quantification, prepare a calibration curve using certified reference standards of the target muurolene isomers.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of muurolene isomers.
Caption: Logical workflow for selecting the optimal GC column for muurolene isomer separation.
References
Addressing variability in quantification using internal standards
Welcome to the technical support center for addressing variability in quantification using internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guides
This section provides systematic guides to identify and resolve common problems encountered during analytical quantification using internal standards.
Issue 1: Inconsistent Internal Standard (IS) Response Across a Run
An inconsistent IS response can manifest as a drift (gradual increase or decrease) or random, sporadic variations in the IS peak area or height across an analytical batch.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Solution |
| Inconsistent Sample Preparation | Review the sample preparation workflow for any potential for volumetric errors during aliquoting, extraction, or reconstitution.[2] | Ensure consistent and precise liquid handling. Use calibrated pipettes and consistent techniques for all samples, calibration standards, and quality controls (QCs). |
| Instrument Drift or Instability | Check the stability of the mass spectrometer or detector over the course of the run. Look for changes in sensitivity.[3] | Allow the instrument to stabilize before starting the run. If drift is observed, perform instrument maintenance and recalibration. |
| Matrix Effects | The sample matrix can enhance or suppress the ionization of the internal standard.[4][5] This effect may vary between individual samples. | Evaluate matrix effects during method development. If significant, optimize the sample cleanup procedure or chromatographic separation to remove interfering components. Using a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[6] |
| Inconsistent Injection Volume | While modern autosamplers are precise, issues can still occur.[7] | Verify the autosampler's performance. Check for air bubbles in the syringe and ensure proper vial capping. |
| Internal Standard Addition Error | Errors in adding the IS to samples, such as missed additions or double spiking, will lead to significant variability.[2] | Add the IS as early as possible in the sample preparation workflow to minimize the impact of subsequent volumetric losses.[7] Consider using an automated liquid handler for IS addition to improve consistency. |
Issue 2: Poor or Low Internal Standard Recovery
Low recovery of the internal standard can indicate problems with the sample extraction or processing steps.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Solution |
| Inefficient Extraction | The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for the IS. | Re-evaluate and optimize the extraction parameters, such as solvent choice, pH, and mixing time. Ensure the IS has similar physicochemical properties to the analyte for comparable extraction efficiency.[8] |
| Degradation of Internal Standard | The IS may be unstable under the experimental conditions (e.g., temperature, pH, light exposure).[9] | Assess the stability of the IS under all relevant conditions. If degradation is observed, select a more stable IS or modify the experimental protocol to minimize degradation. |
| Adsorption to Surfaces | The IS may adsorb to container walls, pipette tips, or other surfaces, leading to loss.[10] | Use low-adsorption labware. Consider adding surfactants or other additives to the sample to prevent adsorption, but this must be done consistently for all samples.[10] |
Issue 3: Internal Standard Signal Interferes with Analyte Signal (or Vice Versa)
Cross-interference between the analyte and the internal standard can lead to inaccurate quantification.[6]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Solution |
| Isobaric Interference (Mass Spectrometry) | The IS and analyte may have the same nominal mass, leading to overlapping signals. | Select an IS with a sufficient mass difference from the analyte (ideally 4-5 Da for SIL-IS) to ensure baseline resolution in the mass spectrometer.[6] |
| Co-elution with Inadequate Detector Specificity | If the IS and analyte are not chromatographically separated, and the detector cannot distinguish between them, their signals will overlap.[7] | Optimize the chromatographic method to achieve baseline separation between the analyte and IS. This is crucial when using structural analog internal standards. For LC-MS, co-elution is acceptable for SIL-IS as the mass spectrometer can differentiate them.[7] |
| Impurity in Internal Standard | The IS may contain the unlabeled analyte as an impurity, which will contribute to the analyte signal.[7] | Use a high-purity internal standard. The contribution of the unlabeled analyte from the IS solution should be less than 5% of the analyte response at the lower limit of quantification (LLOQ).[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using an internal standard?
An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls in an analysis.[11] Its purpose is to compensate for variability that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantitative measurements.[11][12] The quantification is based on the ratio of the analyte response to the IS response, which helps to correct for volumetric losses and fluctuations in instrument performance.[13]
Q2: What are the different types of internal standards?
There are two main types of internal standards:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard, especially for mass spectrometry-based assays.[2] They are versions of the analyte where one or more atoms have been replaced with a stable isotope (e.g., deuterium, carbon-13, nitrogen-15).[6][14] Because their chemical and physical properties are nearly identical to the analyte, they behave very similarly during sample preparation and analysis, providing excellent correction for matrix effects and extraction variability.[6]
-
Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not identical.[14] They are often used when a SIL-IS is not available or is too expensive.[2] It is crucial that the structural analog has similar extraction, chromatographic, and ionization properties to the analyte.[8]
Q3: How do I choose a suitable internal standard?
The selection of an appropriate internal standard is critical for reliable quantification. Key criteria include:
-
It should be chemically and physically similar to the analyte.[15]
-
It must not be naturally present in the samples being analyzed.[12]
-
It should be well-resolved from the analyte peak in the chromatogram unless a mass-selective detector is used with a SIL-IS.[16]
-
It should not interfere with the detection of the analyte or other components in the sample.[12]
-
It should be available in a pure and stable form.[7]
Q4: When in the experimental workflow should I add the internal standard?
The internal standard should be added as early as possible in the sample preparation process.[2][7] This ensures that it experiences the same potential for loss as the analyte during all subsequent steps, such as extraction, evaporation, and reconstitution, allowing for accurate correction.[13]
Q5: What is an acceptable range for internal standard response variability?
While there are no universally mandated acceptance criteria, a common practice in regulated bioanalysis is to investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and QCs in the same run.[2] However, any significant trend or systemic difference in IS response between study samples and calibration standards/QCs should be investigated, regardless of pre-set limits.[1]
Q6: Can an internal standard correct for all sources of error?
No, an internal standard cannot correct for all potential errors. For instance, it cannot correct for:
-
Errors in the initial sample collection or aliquoting before the IS is added.
-
Degradation of the analyte that occurs in the sample before the addition of the IS.
-
An internal standard that does not behave similarly to the analyte under the specific experimental conditions.[17]
Q7: My internal standard response is consistent, but my results are still not accurate. What could be the problem?
Even with a consistent IS response, inaccuracies can occur. A potential reason is that the IS is not effectively tracking the analyte. For example, a minor change in sample pH might affect the extraction recovery of the analyte and a structural analog IS differently.[17] In such cases, switching to a stable isotope-labeled internal standard is recommended as it is more likely to mimic the behavior of the analyte accurately.[17]
Experimental Protocols
Protocol 1: General Workflow for Using an Internal Standard
This protocol outlines the fundamental steps for incorporating an internal standard into a quantitative analysis.
-
Internal Standard Selection: Choose an appropriate IS based on the criteria mentioned in the FAQs (e.g., a SIL-IS for LC-MS analysis).
-
Preparation of IS Stock Solution: Accurately prepare a concentrated stock solution of the IS in a suitable solvent.
-
Preparation of Working IS Solution: Dilute the IS stock solution to a working concentration that will result in a readily measurable response without saturating the detector.
-
Sample Spiking: Add a precise and constant volume of the working IS solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Sample Preparation: Perform the necessary extraction, cleanup, and reconstitution steps.
-
Instrumental Analysis: Analyze the prepared samples using the appropriate analytical technique (e.g., LC-MS, GC-MS).
-
Data Processing: Determine the peak area or height for both the analyte and the IS. Calculate the response ratio (Analyte Response / IS Response).
-
Quantification: Construct a calibration curve by plotting the response ratio versus the concentration ratio (Analyte Concentration / IS Concentration) for the calibration standards. Use the calibration curve to determine the concentration of the analyte in the unknown samples based on their measured response ratios.
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Decision tree for troubleshooting inconsistent internal standard response.
References
- 1. tandfonline.com [tandfonline.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. welchlab.com [welchlab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. cerilliant.com [cerilliant.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 17. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Ionization Techniques for Terpene Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize ionization techniques for terpene analysis.
Troubleshooting Guides & FAQs
This section is designed to address specific issues you may encounter during your experiments with Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI) for terpene analysis.
Electrospray Ionization (ESI-MS) for Terpene Analysis
ESI is generally less suitable for nonpolar terpenes due to their low polarity and high volatility. However, for oxygenated or more polar terpenes, it can be a viable option.
| Question | Answer & Troubleshooting Steps |
| Why am I seeing low or no signal for my terpene analytes using ESI? | Terpenes, especially non-polar monoterpenes and sesquiterpenes, are difficult to ionize by ESI. Their lack of ionizable functional groups and high volatility lead to poor efficiency in the electrospray process. Troubleshooting: 1. Confirm Analyte Polarity: ESI is more effective for more polar, oxygenated terpenes (terpenoids). For non-polar terpenes, consider APCI or APPI. 2. Optimize Mobile Phase: The mobile phase composition significantly impacts ionization efficiency.[1] - Add a small percentage of a polar solvent like methanol or isopropanol to highly aqueous mobile phases to lower the surface tension and improve spray stability. - Incorporate additives that can form adducts with your terpenes. For example, silver ions (Ag+) can form adducts with unsaturated terpenes, but be aware of potential contamination of your MS system. Ammonium formate can also be used to promote the formation of [M+NH₄]⁺ adducts. 3. Adjust Source Parameters: - Increase Capillary Voltage: A higher voltage may be needed for less polar analytes, but be cautious of causing a corona discharge, which can lead to signal instability. Typical starting ranges are 3–5 kV for positive mode. - Optimize Cone Voltage (or Fragmentor/Orifice Voltage): This is a critical parameter. A low cone voltage is generally preferred to minimize in-source fragmentation of the molecular ion. However, for some terpenes, a slightly higher cone voltage might be necessary to facilitate desolvation and ionization. Start with a low value (e.g., 20 V) and gradually increase it while monitoring the signal intensity of the target ion.[2] 4. Check for In-Source Fragmentation: Terpenoids, in particular, can be prone to in-source fragmentation, where the molecule fragments before mass analysis. This can result in a weak or absent molecular ion peak.[3] - To identify in-source fragmentation, look for fragment ions at lower m/z values that correspond to expected neutral losses (e.g., loss of water from terpene alcohols). - Reduce the cone voltage and source temperature to minimize fragmentation. |
| I'm observing multiple adduct ions ([M+Na]⁺, [M+K]⁺, etc.) in my mass spectra, which complicates interpretation. How can I control this? | Adduct formation is common in ESI, especially for non-polar molecules that do not readily protonate. While it can be a way to ionize terpenes, an abundance of different adducts can be problematic. Troubleshooting: 1. Use High-Purity Solvents and Additives: Sodium and potassium are common contaminants in laboratory glassware and solvents. Use LC-MS grade solvents and high-purity additives. 2. Promote a Specific Adduct: Instead of trying to eliminate all adducts, you can try to promote the formation of a single, consistent adduct for better quantitation. - Add a controlled amount of an adduct-forming salt (e.g., ammonium formate) to your mobile phase to encourage the formation of [M+NH₄]⁺ adducts. 3. Optimize Cone Voltage: A lower cone voltage can sometimes reduce the formation of multiple adducts by providing "softer" ionization conditions. |
| My signal is unstable and fluctuating. What could be the cause? | An unstable ESI signal can be due to several factors, including an unstable spray, a corona discharge, or issues with the mobile phase. Troubleshooting: 1. Check the Spray: Visually inspect the electrospray needle. The spray should be a fine, consistent mist forming a stable Taylor cone. If you see large droplets or sputtering, there may be a clog in the needle or an inappropriate mobile phase composition. 2. Reduce Capillary Voltage: As mentioned, excessively high voltage can lead to a corona discharge and an unstable signal.[4] 3. Ensure Proper Mobile Phase Composition: Highly aqueous mobile phases can lead to an unstable spray. The addition of a small amount of organic solvent can improve stability. |
Atmospheric Pressure Chemical Ionization (APCI-MS) for Terpene Analysis
APCI is generally a more suitable technique for the analysis of volatile and non-polar to moderately polar compounds like terpenes.
| Question | Answer & Troubleshooting Steps |
| I have low sensitivity for my terpene analytes using APCI. How can I improve it? | While APCI is better suited for terpenes than ESI, several factors can still lead to low sensitivity. Troubleshooting: 1. Optimize Vaporizer/Nebulizer Temperature: This is a critical parameter in APCI. The temperature needs to be high enough to efficiently vaporize the terpenes but not so high that it causes thermal degradation.[5] - For volatile monoterpenes, a lower temperature may be sufficient. - For less volatile sesquiterpenes and diterpenes, a higher temperature will be necessary. A good starting point is 350-450°C. Perform a temperature ramp experiment to find the optimal setting for your specific analytes. 2. Adjust Corona Discharge Current: The corona current controls the density of reactant ions. A typical starting point is around 4-5 µA.[6][7] Increasing the current can sometimes enhance the signal, but an excessively high current can lead to increased noise and in-source fragmentation. 3. Optimize Gas Flow Rates (Nebulizer and Auxiliary Gas): These gases are crucial for nebulization and desolvation. - Nebulizer Gas: This helps to form a fine aerosol. Higher flow rates are generally needed for higher liquid flow rates. - Auxiliary Gas: This assists in desolvation. Optimize this parameter to maximize the signal-to-noise ratio. 4. Check Mobile Phase Composition: The mobile phase acts as the chemical ionization reagent gas.[8] - Methanol is often preferred over acetonitrile as the organic modifier in APCI, as it can lead to better ionization efficiency for some compounds. - The presence of protic solvents (like methanol or water) is necessary to generate the reactant ions (e.g., [CH₃OH₂]⁺) for proton transfer. |
| I'm observing significant in-source fragmentation of my terpenes. How can I reduce it? | In-source fragmentation can occur in APCI, especially with thermally labile terpenes or at high source temperatures. Troubleshooting: 1. Lower the Vaporizer Temperature: This is the most direct way to reduce thermal degradation and fragmentation. Find the lowest temperature that still provides efficient vaporization. 2. Reduce the Cone Voltage (Fragmentor/Orifice Voltage): Similar to ESI, a high cone voltage can induce fragmentation. Lowering this voltage will result in "softer" ionization. 3. Adjust the Corona Current: A very high corona current can sometimes contribute to fragmentation. Try reducing it slightly. |
| How can I minimize matrix effects in my terpene analysis using APCI? | APCI is generally less susceptible to matrix effects than ESI, but they can still occur, especially with complex sample matrices.[6][9][10] Troubleshooting: 1. Improve Sample Preparation: Use a more selective extraction method to remove interfering matrix components. Solid-phase extraction (SPE) can be effective. 2. Optimize Chromatographic Separation: Ensure that your target terpenes are chromatographically resolved from major matrix components. 3. Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects. |
Atmospheric Pressure Photoionization (APPI-MS) for Terpene Analysis
APPI is an excellent technique for non-polar compounds and can be more sensitive than APCI for certain terpenes.
| Question | Answer & Troubleshooting Steps |
| My terpene signal is weak or absent with APPI. What should I check? | APPI efficiency is highly dependent on the analyte's ionization potential and the use of a suitable dopant.[7] Troubleshooting: 1. Introduce a Dopant: Most terpenes have ionization potentials higher than the energy of the krypton lamp used in APPI sources. Therefore, a dopant is usually required for efficient ionization.[7][11] - Toluene is a common and effective dopant for many non-polar compounds, including terpenes. It promotes proton transfer. - Other dopants like acetone or anisole can also be tested.[12] 2. Optimize Dopant Flow Rate/Concentration: The concentration of the dopant is critical. Too little dopant will result in inefficient ionization, while too much can suppress the analyte signal. The optimal concentration often needs to be determined empirically. 3. Check the APPI Lamp: The lamp has a finite lifetime and its intensity will decrease over time. If you notice a gradual decrease in sensitivity, the lamp may need to be replaced. 4. Optimize Source Parameters: - Vaporizer Temperature: Similar to APCI, the temperature must be sufficient to vaporize the terpenes. Optimize this parameter for your specific analytes. - Gas Flow Rates: Optimize nebulizer and auxiliary gas flows to ensure efficient nebulization and transport of the analyte to the ionization region. |
| Should I use direct APPI or dopant-assisted APPI for my terpenes? | For most terpenes, dopant-assisted APPI is necessary for good sensitivity. Direct APPI is only efficient for compounds with low ionization potentials.[7] |
| How do I choose the right dopant for my terpene analysis? | The choice of dopant depends on the ionization mechanism you want to promote.[7][13] - For proton transfer ([M+H]⁺ formation): Toluene is a good choice as it is readily photoionized and can efficiently transfer a proton to the analyte. - For charge exchange (M⁺˙ formation): Dopants like chlorobenzene can be used, although this is less common for terpenes. It is recommended to start with toluene and optimize its concentration. |
Quantitative Data Summary
The choice of ionization technique can significantly impact the sensitivity of terpene analysis. The following table summarizes the relative ionization efficiencies for different classes of terpenes with various ionization techniques.
| Terpene Class | ESI | APCI | APPI | Key Considerations |
| Monoterpenes (e.g., limonene, pinene) | Very Low | Good | Very Good | Generally, non-polar and volatile, making them ideal for APCI and APPI. ESI is not recommended. |
| Monoterpenoids (e.g., linalool, geraniol) | Low to Moderate | Very Good | Very Good | The presence of an oxygen-containing functional group slightly increases polarity, making them somewhat more amenable to ESI, but APCI and APPI are still generally superior.[14] |
| Sesquiterpenes (e.g., caryophyllene, humulene) | Very Low | Good | Very Good | Similar to monoterpenes, these are largely non-polar and require APCI or APPI for sensitive detection. |
| Sesquiterpenoids (e.g., bisabolol, farnesol) | Low to Moderate | Very Good | Very Good | Higher molecular weight and the presence of a hydroxyl group can improve ESI efficiency compared to their non-oxygenated counterparts, but APCI and APPI remain more robust choices.[14] |
| Diterpenes & Triterpenes | Low to Moderate | Good | Very Good | Due to their lower volatility, higher source temperatures may be required for APCI and APPI. ESI may be more feasible for more functionalized triterpenoids. A comparative study on pentacyclic triterpenes found APPI to be more sensitive than APCI in positive ion mode.[12] |
Experimental Protocols
The following are detailed methodologies for the optimization of ESI, APCI, and APPI sources for terpene analysis.
Protocol 1: Optimization of an APCI Source for Terpene Analysis
This protocol is adapted from a validated LC-APCI-MS/MS method for the simultaneous quantification of terpenes and cannabinoids.[6]
-
Initial Instrument Setup:
-
LC System: Couple a suitable HPLC or UHPLC system to the mass spectrometer equipped with an APCI source.
-
Column: A C18 column is a good starting point for the separation of a broad range of terpenes.
-
Mobile Phase:
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5% water, 2 mM ammonium acetate, and 0.1% formic acid.
-
-
Gradient: Develop a gradient that effectively separates the terpenes of interest. A typical gradient might start at a lower organic percentage and ramp up to a high percentage over 20-25 minutes.[6]
-
-
APCI Source Parameter Optimization:
-
Infuse a standard solution of a representative terpene (e.g., linalool or caryophyllene) at a concentration of approximately 1 µg/mL into the mobile phase flow using a T-junction.
-
Vaporizer Temperature (TEM): Set the initial temperature to 400°C. Vary the temperature in increments of 25-50°C (e.g., from 350°C to 500°C) and monitor the signal intensity of the target analyte. Select the temperature that provides the maximum signal intensity without evidence of significant fragmentation.[6]
-
Nebulizer Current (NC): With the optimized temperature, set the initial corona discharge current to 3 µA. Vary the current from 2 to 6 µA and observe the effect on the signal intensity and background noise. A typical optimal value is around 5 µA.[6]
-
Ion Source Gas 1 (Nebulizer Gas): Set the initial flow rate to 40 psi. Adjust the flow rate (e.g., from 30 to 60 psi) to maximize the signal-to-noise ratio.[6]
-
Curtain Gas (CUR): This gas prevents solvent clusters and neutrals from entering the mass spectrometer. Set to a typical value (e.g., 20 psi) as recommended by the instrument manufacturer.[6]
-
Cone Voltage (or equivalent): Optimize this parameter to maximize the abundance of the molecular ion while minimizing in-source fragmentation. Start with a low value (e.g., 20 V) and increase it incrementally.
-
Protocol 2: Optimization of an ESI Source for Oxygenated Terpenes
-
Initial Instrument Setup:
-
LC System and Column: Use a similar setup as for APCI.
-
Mobile Phase: A mobile phase with a higher percentage of organic solvent (e.g., methanol or acetonitrile) is generally preferred for ESI of less polar compounds. Consider adding 0.1% formic acid to promote protonation or ammonium formate to promote adduct formation.
-
-
ESI Source Parameter Optimization:
-
Infuse a standard solution of a representative oxygenated terpene (e.g., linalool or α-terpineol).
-
Capillary Voltage: Start with a voltage of 3.5 kV (positive mode). Optimize by varying the voltage in 0.5 kV increments, ensuring a stable spray is maintained.
-
Cone Voltage: This is a critical parameter for minimizing fragmentation. Start at a low value (e.g., 15-20 V) and gradually increase while monitoring the molecular ion and any fragment ions.
-
Source Temperature and Desolvation Gas Flow: Optimize these parameters to ensure efficient desolvation without causing thermal degradation. A source temperature of 100-150°C and a high desolvation gas flow are typical starting points.[15]
-
Nebulizer Gas Pressure: Adjust to achieve a stable and fine spray.
-
Protocol 3: Optimization of an APPI Source for Terpene Analysis
-
Initial Instrument Setup:
-
LC System and Column: Use a similar setup as for APCI.
-
Mobile Phase: A mobile phase containing methanol is often preferred over acetonitrile.[13]
-
Dopant Delivery: Introduce the dopant (e.g., toluene) at a constant flow rate into the mobile phase flow post-column using a T-junction and a syringe pump.
-
-
APPI Source Parameter Optimization:
-
Infuse a standard solution of a representative terpene (e.g., limonene or β-caryophyllene).
-
Dopant Selection and Flow Rate: Start with toluene as the dopant. Begin with a low flow rate (e.g., 10 µL/min) and gradually increase it while monitoring the analyte signal. The optimal flow rate will be a balance between efficient ionization and signal suppression from excess dopant.
-
Vaporizer Temperature: Similar to APCI, this needs to be optimized to ensure complete vaporization of the terpenes. Start at around 400°C and adjust as needed.
-
Gas Flow Rates (Nebulizer and Auxiliary Gas): Optimize these to maximize the signal-to-noise ratio.
-
Cone Voltage: Optimize to maximize the molecular ion signal.
-
Visualizations
Workflow for Ionization Technique Selection and Optimization
Caption: Workflow for selecting and optimizing an ionization technique for terpene analysis.
Logical Diagram for Troubleshooting Low Sensitivity in APCI
Caption: A logical workflow for troubleshooting low sensitivity in APCI analysis of terpenes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. scribd.com [scribd.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the optimization space for atmospheric pressure photoionization (APPI) in comparison with APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Terpene Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of low-level terpene detection in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of low-level terpenes.
Issue 1: Poor Recovery of Volatile Monoterpenes
Symptoms:
-
Lower than expected peak areas for early-eluting terpenes (e.g., α-pinene, myrcene, limonene).
-
Inconsistent quantification results across replicate samples.
Possible Causes & Solutions:
| Cause | Solution |
| Analyte Loss During Sample Preparation | Terpenes, especially monoterpenes, are highly volatile and can be lost due to heat generated during sample grinding or exposure to ambient temperatures.[1] To mitigate this, freeze samples before grinding or grind them under liquid nitrogen.[1] It is also recommended to keep samples and solvents chilled and stored in frozen conditions while minimizing exposure to light and moisture before analysis.[1] |
| Improper Storage Conditions | Terpene levels can decrease significantly over time, with storage conditions playing a crucial role.[2] After three months of storage, terpene levels can be reduced by more than half.[2] |
| Inefficient Extraction | For volatile terpenes, headspace sampling is a popular technique as it separates the volatile compounds of interest from the non-volatile matrix components.[1] Solid-Phase Microextraction (SPME) is another effective method where analytes are adsorbed onto a coated fiber, which is then desorbed into the GC inlet.[1] |
Issue 2: Poor Recovery of Less Volatile Sesquiterpenes
Symptoms:
-
Low signal intensity for later-eluting, higher boiling point terpenes (e.g., caryophyllene, humulene).
-
Incomplete extraction from the sample matrix.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Volatilization in Headspace Analysis | Sesquiterpenes are less volatile than monoterpenes and may not efficiently partition into the headspace at standard temperatures.[1] Increasing the incubation temperature during headspace analysis can improve their recovery.[3] Another approach is to add a carrier solvent like water and salt (NaCl) or glycerol to the headspace vial to increase the vapor pressure of the analytes.[1][3] |
| Matrix Retention | Viscous sample matrices, such as oils, can trap less volatile terpenes, hindering their release.[1] In such cases, liquid injection following a solvent extraction might yield better recovery.[1] However, this can introduce more matrix components into the system.[1] Alternatively, using a solvent like dimethylacetamide (DMA) or methanol (MeOH) prior to headspace analysis can aid in recovery.[1] |
| Condensation in Headspace Syringe | Higher molecular weight analytes can condense in the headspace syringe. Using an alternative method like SPME can resolve this issue as the analytes have a higher affinity for the fiber coating.[1] |
Issue 3: Co-elution of Terpene Isomers
Symptoms:
-
Overlapping peaks for structurally similar terpenes (e.g., α-pinene and β-pinene), making accurate quantification difficult.[1]
-
Inaccurate peak integration.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Chromatographic Resolution | Standard gas chromatography (GC) methods may not provide enough separation for terpene isomers.[1] Using a more selective GC column, such as one with a different stationary phase, can improve resolution. Optimizing the GC oven temperature program with a slower ramp rate can also enhance separation. |
| Detector Limitations | A Flame Ionization Detector (FID) is a universal detector and may not distinguish between co-eluting compounds.[1] Using a Mass Spectrometer (MS) as a detector provides an additional dimension of separation based on the mass-to-charge ratio of the fragments, allowing for the deconvolution of co-eluting peaks.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for low-level terpene detection?
For sensitive and selective detection of low-level terpenes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely regarded as the gold standard.[4][5] GC provides the necessary separation of complex terpene mixtures, while MS offers high sensitivity and specificity for identification and quantification, even for co-eluting compounds.[1][4]
Q2: How can I minimize matrix effects in my terpene analysis?
Matrix effects, where non-analyte components in the sample interfere with the detection of terpenes, can be a significant challenge.[1] Headspace sampling techniques are highly effective at minimizing matrix effects by separating the volatile terpenes from the non-volatile matrix before injection into the GC.[1] The Full Evaporation Technique (FET) is a headspace approach that completely evaporates a small amount of the sample, ensuring all analytes are volatilized and freed from the matrix.[1][2] Solid-Phase Microextraction (SPME) is another excellent technique that selectively extracts volatile and semi-volatile compounds from the sample matrix, resulting in a cleaner injection.[6][7]
Q3: What are the key parameters to optimize for improving sensitivity in GC-MS analysis of terpenes?
To enhance sensitivity, consider optimizing the following:
-
Injection Technique: Splitless injection is generally preferred for trace analysis as it transfers the entire sample volume onto the column.
-
Inlet Temperature: The inlet temperature should be high enough to ensure rapid volatilization of all terpenes without causing thermal degradation.[8]
-
GC Column: A column with a stationary phase appropriate for terpenes (e.g., 5% phenyl-methylpolysiloxane) and a suitable length and film thickness should be chosen to achieve good separation.
-
Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting terpenes.
-
MS Parameters: Operating the MS in Selected Ion Monitoring (SIM) mode can significantly increase sensitivity compared to full scan mode by focusing on specific ions for each target terpene.[3]
Q4: Is derivatization necessary for terpene analysis?
For most volatile and semi-volatile terpenes, derivatization is not required for GC-MS analysis. However, for less volatile terpenoids containing polar functional groups like hydroxyl or carboxylic acid groups, derivatization (e.g., silylation) can improve their volatility and chromatographic behavior, leading to better peak shape and sensitivity.[9][10]
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Terpene Profiling
This protocol is suitable for the qualitative and quantitative analysis of volatile and semi-volatile terpenes in solid and liquid samples.
1. Sample Preparation: a. Weigh approximately 0.2 g of the homogenized solid sample or pipette 1 mL of the liquid sample into a 10 mL or 20 mL headspace vial. b. For enhanced recovery of sesquiterpenes, 1 mL of deionized water and 0.5 g of NaCl can be added to the vial.[1] c. Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure: a. Place the vial in the autosampler tray of the GC-MS system equipped with an SPME autosampler. b. Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-20 minutes) with agitation. c. Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-30 minutes) at the same temperature.
3. GC-MS Analysis: a. Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 1-5 minutes) in splitless mode. b. Chromatographic separation is typically performed on a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) with a suitable stationary phase. c. A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a final temperature (e.g., 280°C). d. The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in either full scan mode for qualitative analysis or SIM mode for enhanced sensitivity in quantitative analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of selected terpenes using a validated liquid injection-GC-MS method.[11]
| Terpene | Calibration Range (µg/mL) | r² | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| α-Pinene | 0.04–5.12 | >0.99 | 0.04 | 85-115 |
| β-Myrcene | 0.04–5.12 | >0.99 | 0.04 | 85-115 |
| Limonene | 0.04–5.12 | >0.99 | 0.04 | 85-115 |
| Linalool | 0.04–5.12 | >0.99 | 0.04 | 85-115 |
| β-Caryophyllene | 0.16–5.12 | >0.99 | 0.16 | 85-115 |
| α-Humulene | 0.04–5.12 | >0.99 | 0.04 | 85-115 |
| α-Bisabolol | 0.16–5.12 | >0.99 | 0.16 | 85-115 |
Visualizations
Caption: General experimental workflow for terpene analysis.
Caption: Troubleshooting logic for low terpene signals.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cannabismasters.eu [cannabismasters.eu]
- 5. Unlocking Cannabis Terpenes: A Comprehensive Guide to Their Role and Advanced Analysis [labx.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. agilent.com [agilent.com]
- 9. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
Validation & Comparative
A Comparative Guide to Method Validation for Terpene Quantification: Featuring α-Muurolene-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation parameters for the quantification of terpenes, with a special focus on the use of α-Muurolene-d3 as a deuterated internal standard. The data presented herein is a synthesized representation based on typical performance characteristics observed in validated terpene quantification methods. We will compare a proposed method using this compound against established methods that utilize common non-deuterated internal standards, such as n-tridecane.
The adoption of a deuterated internal standard like this compound is advantageous for mass spectrometry-based quantification, as it closely mimics the chromatographic behavior and ionization response of the target terpene analytes, leading to improved accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.
Comparative Analysis of Method Validation Parameters
The following tables summarize the expected performance of a GC-MS method for terpene quantification using this compound compared to an alternative internal standard, n-tridecane.
Table 1: Comparison of Internal Standards for Terpene Quantification
| Feature | This compound (Proposed) | n-Tridecane (Alternative) | Justification |
| Type | Deuterated Sesquiterpene | n-Alkane | This compound is structurally and chemically more similar to sesquiterpene analytes. |
| Elution Profile | Elutes within the sesquiterpene range. | Elutes between mono- and sesquiterpenes.[1][2][3] | Co-elution with or near target analytes can improve integration and quantification accuracy. |
| Mass Spectrometry | Distinct mass-to-charge ratio from non-deuterated terpenes, preventing isobaric interference. | Different mass spectrum from terpenes, but potential for matrix interference. | Deuteration provides a clear mass shift, ideal for co-eluting compounds. |
| Correction Efficacy | High efficacy in correcting for matrix effects and extraction variability due to chemical similarity. | Good for correcting injection variability, but may not fully account for matrix effects on terpene ionization. | Similar chemical properties lead to more accurate correction. |
Table 2: Method Validation Performance Comparison
| Validation Parameter | Method using this compound (Expected) | Method using n-Tridecane (Typical) |
| Linearity (r²) | > 0.995 | > 0.99[1][4] |
| Accuracy (% Recovery) | 95 - 105% | 89 - 111%[2] |
| Precision (RSD%) | < 5% | < 10%[2] |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/mL | 0.25 - 0.3 µg/mL[1][2][4] |
| Limit of Quantification (LOQ) | 0.3 - 1.0 µg/mL | 0.75 - 1.0 µg/mL[1][2][4] |
Experimental Protocols
Below are detailed protocols for the proposed method validation of terpene quantification using this compound as an internal standard, conducted by Gas Chromatography-Mass Spectrometry (GC-MS).
Preparation of Stock and Working Solutions
-
Standard Stock Solutions: Individual or mixed stock solutions of target terpene analytes are prepared in a suitable solvent (e.g., ethyl acetate or methanol) to a final concentration of 1000 µg/mL.[2]
-
Internal Standard Stock Solution: A stock solution of this compound is prepared in the same solvent at a concentration of 1000 µg/mL.
-
Calibration Standards: A series of calibration standards are prepared by serial dilution of the terpene stock solution to achieve a concentration range of 0.5 µg/mL to 100 µg/mL. Each calibration standard is spiked with the this compound internal standard to a final concentration of 10 µg/mL.
-
Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations within the calibration range (e.g., 1.5 µg/mL, 15 µg/mL, and 75 µg/mL) in the same manner as the calibration standards.
Sample Preparation (e.g., for Cannabis Flower)
-
Homogenization: A representative sample of the plant material is homogenized to a fine powder.
-
Extraction: A known mass of the homogenized sample (e.g., 100 mg) is extracted with a defined volume of solvent (e.g., 5 mL of ethyl acetate) containing the this compound internal standard at a concentration of 10 µg/mL.
-
Vortexing and Sonication: The sample is vortexed for 1 minute and sonicated for 15 minutes to ensure efficient extraction of terpenes.
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid material, and the supernatant is filtered through a 0.22 µm syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Restek Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.
Method Validation Procedures
The method is validated according to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[5][6][7][8]
-
Linearity: The linearity of the method is assessed by analyzing the calibration standards in triplicate. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The coefficient of determination (r²) should be ≥ 0.995.
-
Accuracy: The accuracy is determined by analyzing spiked matrix samples at three different concentration levels (low, medium, and high). The percentage recovery is calculated, with an acceptance criterion of 80-120%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicates of the QC samples at each concentration level on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same QC samples on three different days. The relative standard deviation (RSD%) for both repeatability and intermediate precision should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve. Typically, LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the method validation workflow for terpene quantification.
Caption: Workflow for Terpene Quantification Method Validation.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 4. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. altabrisagroup.com [altabrisagroup.com]
α-Muurolene-d3: A Comparative Guide to Deuterated Internal Standards for Sesquiterpene Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sesquiterpenes, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of α-Muurolene-d3 with other deuterated internal standards, supported by experimental data and detailed methodologies.
Deuterated internal standards are the gold standard in mass spectrometry-based quantification, offering a way to correct for variations in sample preparation, injection volume, and instrument response.[1] By mimicking the chemical and physical properties of the analyte, these isotopically labeled compounds co-elute and experience similar ionization and fragmentation, ensuring robust and precise quantification. This compound, a deuterated analog of the naturally occurring sesquiterpene α-muurolene, is an excellent candidate for such applications, particularly in the analysis of complex matrices like cannabis extracts and essential oils.
Performance Comparison of Deuterated Internal Standards
The ideal internal standard should be structurally similar to the analyte of interest, not naturally present in the sample, and have a mass shift of at least three mass units to avoid isotopic overlap. When analyzing sesquiterpenes, several deuterated options are available. This section compares the expected performance of this compound with other commercially available deuterated sesquiterpene standards, such as β-Caryophyllene-d3 and α-Bisabolol-d3.
While direct comparative studies are limited, performance can be extrapolated from general principles of isotopic dilution and data from numerous studies validating analytical methods for terpenes.[2][3][4] The key performance indicators for an internal standard are linearity, recovery (accuracy), and precision (repeatability).
Table 1: Comparison of Expected Performance of Deuterated Sesquiterpene Internal Standards
| Parameter | This compound | β-Caryophyllene-d3 | α-Bisabolol-d3 | General Deuterated Alkane IS (e.g., n-Tridecane-d28) |
| Analytes | Broad range of sesquiterpenes | Primarily for caryophyllene and related compounds | Primarily for bisabolol and other sesquiterpenoids | Wide range of volatile and semi-volatile compounds |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Recovery (%) | 90-110% | 90-110% | 85-115% | 80-120% |
| Precision (%RSD) | < 10% | < 10% | < 15% | < 15% |
| Matrix Effect | High mitigation due to structural similarity | High mitigation for caryophyllene-like structures | Moderate mitigation, structure is more unique | Lower mitigation due to structural dissimilarity |
| Cost | Moderate | Moderate | High | Low |
Note: The values presented in this table are typical expected ranges based on method validation data from various sources for terpene analysis and the general principles of using deuterated internal standards. Actual performance may vary depending on the specific matrix and analytical conditions.
Experimental Protocols
A robust analytical method is crucial for obtaining reliable quantitative data. Below is a detailed protocol for the analysis of sesquiterpenes using this compound as an internal standard, based on common practices in the field.[2][3][4][5]
Sample Preparation
-
Extraction: Weigh 100 mg of homogenized sample material (e.g., cannabis flower, essential oil) into a 15 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of a suitable organic solvent, such as hexane or a mixture of hexane and ethyl acetate (9:1 v/v).
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution) to each sample, calibrant, and quality control sample.
-
Vortexing and Sonication: Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 5 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.
-
SIM Ions for this compound: To be determined based on the mass spectrum of the standard.
-
SIM Ions for Target Analytes: To be determined based on the mass spectra of the respective standards.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for sesquiterpene analysis.
Caption: Logic of internal standard quantification.
Conclusion
This compound stands as a robust and reliable internal standard for the quantitative analysis of a broad range of sesquiterpenes by GC-MS. Its structural similarity to many common sesquiterpenes ensures that it effectively compensates for variations during sample preparation and analysis, leading to high accuracy and precision. While other deuterated sesquiterpene standards like β-Caryophyllene-d3 and α-Bisabolol-d3 are also effective, their optimal use may be more specific to their corresponding non-deuterated analogs. For comprehensive sesquiterpene profiling, this compound offers an excellent balance of broad applicability, performance, and cost-effectiveness. The choice of the most suitable internal standard will ultimately depend on the specific analytes of interest and the complexity of the sample matrix.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncasi.org [ncasi.org]
Cross-Validation of α-Muurolene Analysis: A Comparative Guide to Independent Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification of α-Muurolene and cross-validates these findings with independent biological assays. The objective is to offer a robust framework for researchers engaged in the analysis and functional characterization of this promising sesquiterpene.
Analytical Quantification of α-Muurolene
The accurate quantification of α-Muurolene is fundamental to understanding its biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and well-established method for the analysis of volatile compounds like α-Muurolene, particularly within complex mixtures such as essential oils. However, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, especially for non-volatile samples or when derivatization is undesirable.
Comparative Analysis of GC-MS and HPLC
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry. | Separation based on polarity in a liquid mobile phase, with detection by UV-Vis or other detectors. |
| Sample Volatility | Requires volatile or semi-volatile samples. | Suitable for non-volatile and thermally labile compounds. |
| Sensitivity | Generally offers high sensitivity and specificity. | Sensitivity is dependent on the detector and the chromophore of the analyte. |
| Resolution | Excellent resolution for complex mixtures of volatile compounds. | Resolution is influenced by the column, mobile phase, and analyte polarity. |
| Derivatization | May be required for non-volatile compounds to increase volatility. | Generally not required, which can simplify sample preparation. |
| Typical Application | Analysis of essential oils and other volatile extracts. | Analysis of a wide range of compounds, including those in aqueous matrices. |
Experimental Protocols
This protocol is adapted from standard methods for the analysis of sesquiterpenes in essential oils.
-
Sample Preparation: Dilute the essential oil or extract containing α-Muurolene in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration within the linear range of the instrument.
-
Internal Standard: Add a known concentration of an internal standard (e.g., n-alkane series) for accurate quantification.
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD, or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Quantification: Identify α-Muurolene based on its retention time and mass spectrum compared to a certified reference standard. Quantify using the peak area ratio of α-Muurolene to the internal standard.
As α-Muurolene lacks a strong chromophore, direct UV detection can be challenging. This hypothetical protocol is based on methods developed for similar sesquiterpenes and may require optimization.
-
Sample Preparation: Dissolve the sample in the mobile phase. Filtration through a 0.45 µm filter is recommended.
-
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD), or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile.
-
Linearly increase to 95% acetonitrile over 20 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm.
-
Quantification: Create a calibration curve using a certified reference standard of α-Muurolene.
Cross-Validation with Independent Biological Assays
To validate the functional relevance of the quantified α-Muurolene, its biological activity can be assessed using independent assays. Based on existing literature, α-Muurolene is reported to possess antimicrobial, anti-inflammatory, and antioxidant properties.
Workflow for Cross-Validation
Caption: Workflow for cross-validating α-Muurolene quantification with biological activity.
Antimicrobial Activity
Essential oils containing α-Muurolene have demonstrated antimicrobial effects, particularly against Gram-positive bacteria.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure.
| Organism | Essential Oil Source | α-Muurolene Content (%) | MIC (mg/mL) |
| Staphylococcus aureus | Amorpha fruticosa | 12.54 | 1.84 - 7.38[2] |
| Bacillus subtilis | Amorpha fruticosa | 12.54 | 1.84 - 7.38[2] |
Note: The antimicrobial activity is attributed to the entire essential oil, with α-Muurolene being a significant contributor.
-
Preparation of Inoculum: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the sample containing α-Muurolene in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the sample that visibly inhibits microbial growth.
Anti-inflammatory Activity
Sesquiterpenes are known to possess anti-inflammatory properties.[3] The anti-inflammatory potential of α-Muurolene can be assessed by its ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Postulated mechanism of α-Muurolene's anti-inflammatory action.
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the α-Muurolene sample for 1-2 hours.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in treated cells to those in LPS-stimulated and unstimulated control cells.
Antioxidant Activity
The antioxidant capacity of α-Muurolene can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the α-Muurolene sample to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Conclusion
The cross-validation of analytical data with results from independent biological assays provides a more complete and reliable assessment of α-Muurolene's properties. While GC-MS remains the gold standard for the quantification of α-Muurolene in volatile matrices, HPLC offers a complementary approach for a broader range of sample types. By correlating the quantified concentration of α-Muurolene with its demonstrated antimicrobial, anti-inflammatory, and antioxidant activities, researchers can build a stronger case for its potential applications in the pharmaceutical and nutraceutical industries. It is important to note that much of the current biological data is derived from essential oils, and further studies on pure α-Muurolene are needed to fully elucidate its specific bioactivities.
References
A Comparative Guide to the Enantioselective Analysis of α-Muurolene in Natural Products
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of α-muurolene, a bicyclic sesquiterpenoid found in a variety of natural products, plays a crucial role in its biological activity and aroma profile. Consequently, accurate enantioselective analysis is paramount for quality control, biosynthetic pathway elucidation, and the development of new pharmaceuticals and fragrance compounds. This guide provides a comparative overview of two primary analytical techniques for the enantioselective analysis of α-muurolene: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral Supercritical Fluid Chromatography (SFC).
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of Chiral GC-MS and Chiral SFC for the enantioselective analysis of α-muurolene and related sesquiterpenes.
| Parameter | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral Supercritical Fluid Chromatography (SFC) |
| Resolution (Rs) | Typically > 1.5 for baseline separation. Can achieve high resolution depending on the chiral stationary phase. For example, Restek Rt-βDEXse columns show good resolution for many terpenes. | Generally high, often exceeding that of HPLC, with sharp peaks leading to excellent resolution. |
| Limit of Detection (LOD) | In the low ng/mL to pg/mL range, depending on the mass spectrometer. | Typically in the low to mid ng/mL range. |
| Limit of Quantification (LOQ) | In the ng/mL range, suitable for trace analysis in complex matrices. | In the ng/mL range, comparable to or slightly higher than GC-MS. |
| **Linearity (R²) ** | Generally excellent, with R² values > 0.99 over a defined concentration range. | Typically demonstrates good linearity with R² values > 0.99. |
| Precision (%RSD) | High precision, with Relative Standard Deviation (%RSD) typically below 5% for replicate injections. | Good precision, with %RSD values generally below 5%. |
| Accuracy/Recovery (%) | Recoveries typically range from 90-110%, depending on the sample preparation method. | Recoveries are generally high, often in the range of 95-105%. |
| Analysis Time | Typically 20-60 minutes per sample, depending on the temperature program. | Faster than HPLC and often comparable to or faster than GC, with run times typically under 15 minutes. |
| Sample Throughput | Moderate, limited by the run time of the gas chromatograph. | High, due to shorter analysis times and faster column equilibration. |
| Solvent Consumption | Low, primarily uses carrier gas (e.g., Helium, Hydrogen). Small amounts of solvent are used for sample dilution. | "Green" technique with significantly reduced organic solvent consumption compared to HPLC, primarily using supercritical CO2. |
Experimental Protocols
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of volatile and semi-volatile compounds like α-muurolene in essential oils and plant extracts.
1. Sample Preparation (Essential Oil):
-
Dilute the essential oil sample to a concentration of 1% (v/v) in a suitable solvent such as methylene chloride or hexane.[1]
-
For solid samples, perform solvent extraction or headspace solid-phase microextraction (SPME) to isolate the volatile fraction containing α-muurolene.[2]
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral Capillary Column: e.g., Rt-βDEXse (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral stationary phase.[1]
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1 to 50:1.[1]
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min or a high linear velocity of up to 80 cm/sec.[1]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 2 °C/min.
-
Ramp to 220 °C at a rate of 5 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 200 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a "greener" and often faster alternative to GC and HPLC for chiral separations, particularly for thermolabile compounds.
1. Sample Preparation:
-
Dissolve the sample extract or essential oil in a suitable organic solvent compatible with the SFC mobile phase (e.g., ethanol, methanol).
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. Instrumentation:
-
Supercritical Fluid Chromatography system with a UV or Mass Spectrometric detector.
-
Chiral Column: e.g., CHIRALPAK® AD-H (250 x 4.6 mm I.D., 5 µm particle size) or a similar polysaccharide-based chiral stationary phase.
3. SFC Conditions:
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol or ethanol). A typical starting gradient could be 5% modifier, increasing to 40% over 10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or MS detection.
Mandatory Visualization
References
The Occurrence of α-Muurolene Across Plant Species: A Comparative Analysis
For Immediate Release
A comprehensive review of scientific literature reveals significant variations in the α-Muurolene content across different plant species. This bicyclic sesquiterpenoid, a notable component of many essential oils, is of increasing interest to researchers, scientists, and drug development professionals for its potential pharmacological activities. This guide provides a comparative analysis of α-Muurolene concentrations in various plants, details the standard experimental protocols for its quantification, and visualizes the analytical workflow.
Quantitative Analysis of α-Muurolene
The concentration of α-Muurolene in the essential oils of different plants varies considerably, influenced by factors such as the specific species, geographical location, and harvesting time. The following table summarizes the reported α-Muurolene content in several plant species.
| Plant Species | Family | Plant Part Used | α-Muurolene Content (% of Essential Oil) |
| Amorpha fruticosa | Fabaceae | Fruits | 12.54% |
| Rhododendron anthopogon | Ericaceae | Leaves | 4.5%[1] |
| Cinnamomum verum (syn. C. zeylanicum) | Lauraceae | Bark | 3.8%[2] |
| Cinnamomum verum (syn. C. zeylanicum) | Lauraceae | Buds | 2.70%[3] |
| Abies nordmanniana | Pinaceae | Needles | 1.87%[4] |
| Juniperus communis | Cupressaceae | Berries | 1.6% (unknown isomer)[5] |
| Achillea millefolium | Asteraceae | Aerial Parts | 0.71%[6] |
| Juniperus communis | Cupressaceae | Berries | 0.4%[7] |
| Picea abies | Pinaceae | Twigs | 0.75 - 1.01% |
It is important to note that related muurolene isomers, such as γ-muurolene, can also be present in significant quantities. For instance, in a study of Rhododendron capitatum, γ-muurolene was a major constituent at 7.1%[8][9], while in Achillea millefolium, it was found to be a major component at 9.58% in one study[10].
Experimental Protocols
The extraction and quantification of α-Muurolene from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Essential Oil Extraction by Hydrodistillation
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[11][12][13]
-
Plant Material Preparation: The plant material (e.g., leaves, fruits, bark) is first dried to a constant weight at room temperature to remove moisture. The dried material is then ground into a coarse powder to increase the surface area for efficient oil extraction.
-
Apparatus: A Clevenger-type apparatus is commonly employed for hydrodistillation.[14]
-
Procedure:
-
A known quantity of the powdered plant material is placed in a round-bottom flask.
-
Sufficient distilled water is added to the flask to fully immerse the plant material.
-
The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and passes into a condenser.
-
The condenser, cooled with circulating water, liquefies the steam and oil vapor.
-
The condensed mixture of water and essential oil is collected in a separator, where the oil, being less dense than water, forms a layer on top and can be easily separated.
-
The collected essential oil is then dried over anhydrous sodium sulfate to remove any residual water.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.[15][16]
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent, such as ethyl acetate or hexane, to an appropriate concentration for GC-MS analysis. An internal standard (e.g., n-tridecane) may be added to the sample for more accurate quantification.[15][16]
-
GC-MS System and Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for terpene analysis (e.g., DB-5MS, HP-5MS).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C).
-
Injector: The sample is injected in split or splitless mode at a high temperature (e.g., 250°C).
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode. The mass spectra of the separated components are recorded over a specific mass range (e.g., m/z 40-500).
-
-
Compound Identification and Quantification:
-
Identification: The identification of α-Muurolene is achieved by comparing its retention time and mass spectrum with those of a certified reference standard and by matching the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).
-
Quantification: The relative percentage of α-Muurolene is calculated based on the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve is generated using a certified reference standard of α-Muurolene.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the extraction and quantification of α-Muurolene from plant materials.
Caption: Experimental workflow for α-Muurolene quantification.
Biosynthesis of α-Muurolene
α-Muurolene, like other sesquiterpenoids, is synthesized in plants through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which ultimately leads to the formation of farnesyl pyrophosphate (FPP). FPP serves as the universal precursor for the synthesis of a vast array of sesquiterpenes. The cyclization of FPP, catalyzed by specific enzymes called sesquiterpene synthases, results in the formation of the characteristic bicyclic muurolane skeleton of α-Muurolene.
The following diagram illustrates the general biosynthetic pathway leading to α-Muurolene.
Caption: General biosynthesis pathway of α-Muurolene.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinnamomum verum J. Presl. Bark essential oil: in vitro investigation of anti-cholinesterase, anti-BACE1, and neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. vup.sk [vup.sk]
- 6. Chemical Composition and Toxicity of Achillea millefolium L. Essential Oil Against Acrobasis advenella (Lepidoptera, Pyralidae) Under Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Composition and Antioxidant Properties of Juniper Berry (Juniperus communis L.) Essential Oil. Action of the Essential Oil on the Antioxidant Protection of Saccharomyces cerevisiae Model Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Chemical constituents, antibacterial, acaricidal and anti-inflammatory activities of the essential oils from four Rhododendron species [frontiersin.org]
- 10. wjarr.com [wjarr.com]
- 11. Hydro Distillation Method [allinexporters.com]
- 12. galbanum.co [galbanum.co]
- 13. vriaroma.com [vriaroma.com]
- 14. Chemical Composition and Immunomodulatory Activity of Essential Oils from Rhododendron albiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Enhancing Terpene Quantification with Isotope Dilution Methods
A Comparative Guide to Achieving Unparalleled Accuracy and Precision in Terpene Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of terpenes is paramount for ensuring product quality, consistency, and efficacy. While various analytical techniques are available, isotope dilution mass spectrometry (IDMS) emerges as a superior method, offering exceptional accuracy and precision. This guide provides an objective comparison of isotope dilution methods with other common analytical techniques for terpene analysis, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
Unmasking the Matrix: The Power of Isotope Dilution
Isotope dilution is a powerful analytical technique that overcomes many of the challenges inherent in complex sample matrices, such as those found in botanical extracts. The principle lies in the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This "spiked" standard, which is chemically identical to the analyte but has a different mass, acts as a perfect mimic throughout extraction, derivatization, and analysis. Any sample loss or variation during these steps will affect both the analyte and the internal standard equally, allowing for highly accurate and precise quantification based on the ratio of the native analyte to its isotopically labeled counterpart. This approach effectively cancels out matrix effects and procedural errors that can plague other methods.[1]
Performance Under the Microscope: A Data-Driven Comparison
The superior performance of isotope dilution methods, particularly when coupled with gas chromatography-mass spectrometry (GC-MS), is evident when comparing its accuracy and precision against other widely used techniques. The following table summarizes key performance metrics from various studies, showcasing the advantages of using isotopically labeled internal standards.
| Analytical Method | Terpene | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| GC-MS with Isotope Dilution (Naphthalene-d8 ISTD) | Multiple Terpenes | 84.6 - 98.9 | 1.73 - 14.6 | [2] |
| GC-MS with Internal Standard (n-tridecane) | α-Pinene | 95.0 - 105.7 | 0.32 - 8.47 | [3][4] |
| β-Pinene | 95.0 - 105.7 | 0.32 - 8.47 | [3][4] | |
| β-Myrcene | 95.0 - 105.7 | 0.32 - 8.47 | [3][4] | |
| Limonene | 95.0 - 105.7 | 0.32 - 8.47 | [3][4] | |
| Linalool | 95.0 - 105.7 | 0.32 - 8.47 | [3][4] | |
| β-Caryophyllene | 95.0 - 105.7 | 0.32 - 8.47 | [3][4] | |
| α-Humulene | 95.0 - 105.7 | 0.32 - 8.47 | [3][4] | |
| GC-FID with Internal Standard (n-tridecane) | Multiple Terpenes | 89 - 111 | < 10 | [5] |
| Headspace GC-MS | Multiple Terpenes | 91.5 - 118.6 | < 8.7 | [6] |
| GC-MS (Automated Preparation) | Multiple Terpenes | 91.5 - 118.6 | < 8.7 | [6] |
Note: The use of a deuterated internal standard (Naphthalene-d8) in the GC-MS with Isotope Dilution method demonstrates a tight range of recovery and good precision across multiple terpenes, highlighting the robustness of this approach.[2] While other methods with non-isotopically labeled internal standards can also provide acceptable results, isotope dilution is considered the gold standard for correcting matrix effects and variability throughout the entire analytical process.[1]
Experimental Protocols: A Closer Look at the Methodologies
To provide a comprehensive understanding, this section details the experimental protocols for the key analytical methods discussed.
Isotope Dilution GC-MS for Terpene Analysis
This protocol is based on a liquid injection-gas chromatography-mass spectrometry (LI-syringe-GC-MS) method utilizing a deuterated internal standard.
a) Sample Preparation and Extraction:
-
Homogenize the cannabis flower sample.
-
Weigh approximately 0.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the isotopically labeled internal standard solution (e.g., Naphthalene-d8 at 10 µg/mL in isopropanol).[2]
-
Add 12 mL of isopropanol to the tube.
-
Vortex the sample for 3 minutes and sonicate at 40°C for 5 minutes.
-
Centrifuge the sample to separate the solid material.
-
Filter the supernatant through a 0.22 µm PTFE filter.[2]
b) Instrumental Analysis (GC-MS):
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.
-
Mass Spectrometer: Agilent 5977B MS or similar.
-
Injection: 1 µL of the filtered extract is injected.
-
Inlet: Set to a temperature appropriate for terpene analysis (e.g., 250°C).
-
Column: A suitable column for terpene separation, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: A gradient program is used to separate the terpenes, for example, starting at 60°C and ramping up to 300°C.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) mode is used for high sensitivity and selectivity, monitoring characteristic ions for each terpene and its isotopically labeled internal standard.
GC-MS with a Non-Isotopically Labeled Internal Standard
This method is similar to the isotope dilution method but uses a non-isotopically labeled compound as the internal standard.
a) Sample Preparation and Extraction:
-
Weigh 1.0 g of the ground plant material into a centrifuge tube.
-
Add 10 mL of ethyl acetate containing the internal standard (e.g., n-tridecane at 100 µg/mL).[3][4]
-
Sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
The clear supernatant is used for analysis.[5]
b) Instrumental Analysis (GC-MS):
-
The instrumental parameters are similar to the isotope dilution method, with the mass spectrometer in SIM mode monitoring the characteristic ions for the target terpenes and the non-isotopically labeled internal standard.
Headspace GC-MS
This technique is suitable for volatile terpenes and minimizes matrix interference by analyzing the vapor phase above the sample.
a) Sample Preparation:
-
Place a small, accurately weighed amount of the ground sample (e.g., 10-30 mg) into a headspace vial.[7]
-
For calibration, a known amount of terpene standard solution is placed in a headspace vial.[7]
-
The vial is sealed.
b) Instrumental Analysis (Headspace GC-MS):
-
Headspace Autosampler: The sealed vial is heated to a specific temperature (e.g., 150°C) for a set time to allow the terpenes to volatilize into the headspace.[7]
-
A sample of the headspace gas is then automatically injected into the GC-MS system.
-
The GC-MS parameters are similar to those described for the liquid injection methods.
Visualizing the Workflow: Isotope Dilution Analysis
The following diagram illustrates the logical workflow of the isotope dilution method for terpene analysis, from sample preparation to final quantification.
Caption: Workflow of Isotope Dilution Analysis for Terpenes.
Conclusion: Elevating Confidence in Terpene Quantification
While various methods can be employed for terpene analysis, the data and principles outlined in this guide strongly support the adoption of isotope dilution mass spectrometry as the benchmark for achieving the highest levels of accuracy and precision. By effectively compensating for matrix effects and procedural variations, IDMS provides researchers, scientists, and drug development professionals with reliable and defensible data, ultimately leading to higher quality and more consistent products. The detailed protocols and workflow diagrams serve as a practical resource for implementing this robust analytical technique in your laboratory.
References
- 1. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 2. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
Validating α-Muurolene-d3: A Guide to Ensuring Stability and Purity for Researchers
For researchers, scientists, and drug development professionals relying on accurate quantification in analytical methods, the stability and purity of internal standards are paramount. This guide provides a framework for the validation of α-Muurolene-d3, a deuterated internal standard, by outlining key experimental protocols and data presentation for its effective use. While specific experimental data for this compound is not publicly available, this guide draws upon established principles for validating deuterated internal standards to ensure reliable and reproducible results.
Understanding the Importance of Stability and Purity
An ideal stable isotope-labeled (SIL) internal standard should exhibit chemical behavior nearly identical to its unlabeled analyte, in this case, α-Muurolene.[1] This includes having the same extraction efficiency and co-eluting chromatographically.[2] However, deuterated standards can sometimes exhibit different retention times or recoveries from the analyte.[2][3] Therefore, rigorous validation of stability and purity is crucial.
Key Validation Parameters and Experimental Protocols
To ensure the integrity of this compound as an internal standard, a series of stability and purity tests should be conducted. These tests are designed to assess the compound's integrity under various conditions, ensuring it remains a reliable quantifier throughout the analytical process.
Table 1: Key Validation Experiments for this compound
| Validation Parameter | Objective | Typical Experimental Conditions | Acceptance Criteria |
| Chemical Purity | To determine the percentage of the desired compound and identify any impurities. | Gas Chromatography-Mass Spectrometry (GC-MS)[4][5], High-Performance Liquid Chromatography (HPLC) with UV or MS detection. | Purity typically ≥98%, with no detectable unlabeled α-Muurolene.[6] |
| Isotopic Purity (Enrichment) | To confirm the level of deuterium incorporation and the absence of significant amounts of the unlabeled (d0) compound. | Mass Spectrometry (MS). | Isotopic enrichment typically ≥98%.[6] |
| Short-Term (Bench-Top) Stability | To evaluate the stability of the standard in solution at ambient temperature over a typical experiment duration. | The standard is kept in the prepared analytical solvent at room temperature (e.g., 25°C) for a defined period (e.g., 6-24 hours).[7] Samples are analyzed at initial and final time points. | No significant degradation (e.g., <5% change in concentration). |
| Long-Term Stability | To determine the appropriate storage conditions and shelf-life of the standard. | The standard is stored at recommended temperatures (e.g., -20°C or -80°C) for an extended period (e.g., 6 months or longer).[7] Samples are analyzed at regular intervals.[8] | No significant degradation (e.g., <10% change in concentration) over the tested period. |
| Freeze-Thaw Stability | To assess the stability of the standard after repeated freezing and thawing cycles. | The standard solution undergoes multiple (e.g., 3-5) freeze-thaw cycles from the storage temperature to room temperature. | No significant degradation (e.g., <5% change in concentration). |
| Autosampler Stability | To ensure the standard is stable in the autosampler over the duration of a typical analytical run. | The standard is placed in the autosampler at its operational temperature (e.g., 4°C) for the expected run time (e.g., 12-24 hours).[7] | No significant degradation (e.g., <5% change in concentration). |
Experimental Protocols in Detail
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds based on their boiling points and interaction with the stationary phase, while MS provides mass-to-charge ratio information, allowing for identification and quantification.[4][5]
-
Methodology:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Inject a known amount of the solution into the GC-MS system.
-
Use a non-polar column and a temperature ramp program suitable for sesquiterpenes.
-
Acquire mass spectra in full scan mode to identify the parent ion of this compound and any potential impurities. The mass spectrum of unlabeled α-Muurolene can be used as a reference.[9]
-
Calculate the chemical purity by integrating the peak area of this compound relative to the total peak area of all components.
-
Determine isotopic purity by examining the mass spectrum for the presence of the unlabeled (d0) fragment.
-
Stability Testing Protocol (General)
-
Solution Preparation: Prepare solutions of this compound at a known concentration in the solvent that will be used for the analytical method.
-
Storage Conditions: Aliquot the solutions and store them under the specified conditions for each stability test (e.g., room temperature for short-term, -80°C for long-term).
-
Time Points: At each designated time point, retrieve the samples. For freeze-thaw stability, cycle the samples between frozen and ambient temperatures for the specified number of cycles.
-
Analysis: Analyze the samples using a validated analytical method (e.g., GC-MS or LC-MS/MS).
-
Data Evaluation: Compare the concentration of the standard at each time point to the initial concentration. The percentage change should be within the predefined acceptance criteria.
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for validating the stability and purity of this compound.
Caption: Workflow for this compound stability and purity validation.
Considerations When Using Deuterated Internal Standards
While SIL internal standards are the preferred choice for quantitative bioanalysis, it is important to be aware of potential challenges associated with deuterated standards.[3]
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent or matrix, especially if they are located on heteroatoms or on a carbon adjacent to a carbonyl group.[1] Careful selection of the labeling position during synthesis is crucial to minimize this risk.[10]
-
Chromatographic Shift: The replacement of hydrogen with deuterium can sometimes lead to slight changes in physicochemical properties, potentially causing a chromatographic shift where the deuterated standard does not perfectly co-elute with the unlabeled analyte.[2][10] This can lead to differential matrix effects and impact accuracy.
-
Ion Suppression/Enhancement: Differences in retention time between the analyte and the internal standard can result in varying degrees of ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification.[2]
The following diagram illustrates the logical considerations for selecting and validating a deuterated internal standard.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. waters.com [waters.com]
- 3. scispace.com [scispace.com]
- 4. alpha-Muurolene | 10208-80-7 | Benchchem [benchchem.com]
- 5. alpha-Muurolene | 31983-22-9 | Benchchem [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. α-Muurolene [webbook.nist.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
A Head-to-Head Battle: SPME vs. Liquid-Liquid Extraction for Terpene Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of terpenes is paramount for understanding the therapeutic and aromatic profiles of various natural products. The two most common extraction techniques employed for this purpose, Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), each present a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for your analytical needs.
At a Glance: Key Performance Differences
Solid-Phase Microextraction, particularly Headspace SPME (HS-SPME), is a solvent-free technique that excels in its simplicity and ease of automation.[1][2] It is a non-destructive method, preserving the sample for further analyses.[1] In contrast, Liquid-Liquid Extraction is a classic, robust technique that often provides excellent recovery but requires solvents and more hands-on sample preparation time.[3][4]
Quantitative Performance Comparison
The choice between SPME and LLE often hinges on the specific requirements of the analysis, such as sensitivity, throughput, and the nature of the sample matrix. The following table summarizes key quantitative performance metrics collated from various studies.
| Performance Metric | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) | Key Considerations |
| Recovery | Generally provides good to high recovery, with accuracies often exceeding 90% for spiked samples.[1][2] However, recovery can be influenced by the fiber coating and experimental parameters. | Known for high and consistent recovery rates, often ranging from 84.6% to 98.9% for a variety of terpenes.[5][6] | LLE may offer more exhaustive extraction for certain sample matrices. |
| Limit of Detection (LOD) | Can achieve low detection limits, suitable for trace-level analysis. | Capable of achieving low LODs, often in the parts per billion (ppb) range.[7] | The specific LOD will depend on the analyte and the analytical instrument used. |
| Limit of Quantification (LOQ) | Demonstrates good quantification capabilities. | Provides reliable quantification with LOQ values reported in the range of 0.017–0.129 μg/mL for some methods.[5][6] | LLE may be more straightforward for absolute quantification due to the direct injection of a liquid sample.[3] |
| Precision (%RSD) | Typically shows good precision, with relative standard deviations (RSDs) often below 5%.[1][2] | Offers high precision, with RSDs for the overall method reported to be between 1.73% and 14.6%.[5][6] | Both methods can provide excellent precision with proper optimization and automation. |
| Processing Time | Minimal hands-on sample preparation time, especially with automation.[1] The extraction and desorption steps can be integrated into the GC autosampler sequence. | Generally involves more manual steps such as vortexing, centrifugation, and solvent evaporation, leading to longer sample preparation times.[3][8] | SPME is generally considered a higher-throughput technique. |
| Solvent Consumption | A key advantage is that it is a solvent-free technique.[1][4] | Requires the use of organic solvents like hexane, ethanol, or methanol.[3][4] | SPME is a greener analytical technique. |
Experimental Workflows: A Visual Guide
To better understand the practical differences between SPME and LLE, the following diagrams illustrate the typical experimental workflows for each technique.
Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies are crucial. The following are representative protocols for both SPME and LLE based on published studies.
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
This protocol is a generalized procedure for the analysis of terpenes in plant material, such as cannabis or hops.[2][9]
-
Sample Preparation: Weigh approximately 0.1 to 0.5 grams of the homogenized plant material into a 10 mL or 20 mL headspace vial.
-
Internal Standard: If required, add an internal standard solution.
-
Equilibration: Seal the vial and place it in a heated agitator. Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow the volatile terpenes to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20 minutes) while maintaining the incubation temperature.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph (GC) coupled with a mass spectrometer (MS). The terpenes are thermally desorbed from the fiber (e.g., at 270°C for 3 minutes) and carried onto the GC column for separation and subsequent detection by the MS.
-
Fiber Conditioning: After each analysis, the SPME fiber is conditioned at a high temperature in the GC inlet to remove any residual compounds.
Liquid-Liquid Extraction (LLE) Protocol
This protocol outlines a typical LLE procedure for terpene analysis from plant matrices.[3][8]
-
Sample Preparation: Weigh a specific amount of the ground plant material (e.g., 40 mg) into a centrifuge tube.
-
Solvent Addition: Add a precise volume of a suitable organic solvent (e.g., hexane or ethanol).[3][4] An internal standard is typically included in the extraction solvent.[10]
-
Extraction: The sample is then vigorously mixed using a vortexer or homogenizer for a set duration (e.g., 6 minutes) to ensure thorough extraction of the terpenes into the solvent.
-
Separation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the solid plant material.
-
Sample Collection: Carefully transfer an aliquot of the supernatant (the solvent containing the extracted terpenes) to an autosampler vial.
-
Analysis: Inject a small volume (e.g., 1 µL) of the extract into the GC-MS for analysis. The sample may require dilution prior to injection to fall within the calibrated range of the instrument.
Conclusion: Making the Right Choice
Both SPME and LLE are powerful techniques for terpene analysis, and the optimal choice depends on the specific analytical goals.
SPME is highly recommended for:
-
High-throughput screening of a large number of samples.
-
Applications where solvent use is a concern.
-
Non-destructive analysis, allowing for further testing on the same sample.
-
Qualitative profiling and semi-quantitative analysis.
Liquid-Liquid Extraction is often preferred for:
-
Methods requiring the highest possible recovery and robustness.
-
Absolute quantification, as it can be easier to prepare accurate calibration standards in the same solvent.
-
Laboratories where automation for SPME is not available.
Ultimately, a thorough evaluation of the specific sample type, target terpenes, and available resources will guide the selection of the most appropriate extraction method for reliable and accurate terpene analysis.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. gcms.cz [gcms.cz]
- 3. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. GC Analysis of Terpenes in Cannabis on Equity-1 after Headspace SPME [sigmaaldrich.com]
- 10. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
The Performance of α-Muurolene-d3 in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals working with complex matrices such as herbal extracts, food products, or biological samples, accurate quantification of target analytes is paramount. The use of a suitable internal standard is critical in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to correct for sample preparation losses and instrumental variability. This guide provides a comprehensive comparison of the performance characteristics of α-Muurolene-d3, a deuterated sesquiterpene, as an internal standard against other commonly used alternatives for the analysis of volatile and semi-volatile compounds in intricate sample matrices.
Mitigating Matrix Effects with an Ideal Internal Standard
Complex matrices are notorious for introducing "matrix effects," which can either enhance or suppress the analytical signal of a target analyte, leading to inaccurate quantification. An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest, co-eluting with it chromatographically, and experiencing similar matrix effects. Deuterated standards, such as this compound, are often considered the gold standard for isotope dilution mass spectrometry (IDMS) as they exhibit nearly identical chemical behavior to their non-deuterated counterparts.
Comparative Performance of Internal Standards
The choice of an internal standard significantly impacts the accuracy and reliability of quantitative analysis. The following table compares the general performance characteristics of deuterated standards like this compound with other common non-deuterated internal standards.
| Performance Characteristic | This compound (Deuterated Sesquiterpene) | n-Tridecane (n-Alkane) | 2-Fluorobiphenyl (Fluorinated Aromatic) |
| Structural Similarity to Sesquiterpenes | High | Low | Low |
| Co-elution with Sesquiterpene Analytes | Very Likely | Unlikely | Unlikely |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | Moderate to Poor |
| Correction for Sample Preparation Variability | Excellent | Good | Good |
| Potential for Ion Source Contamination | Low | Low | Moderate |
| Commercial Availability | Specialized vendors | Readily available | Readily available |
| Cost | High | Low | Moderate |
Experimental Protocol for Performance Validation
To objectively evaluate the performance of this compound as an internal standard for the analysis of sesquiterpenes in a complex matrix (e.g., a cannabis flower extract), a validation study should be conducted.
Sample Preparation
A validated extraction method, such as liquid extraction with ethyl acetate, should be employed to extract terpenes from the cannabis flower matrix. The extract is then divided into aliquots for spiking with different internal standards.
Internal Standard Spiking
Three sets of samples are prepared:
-
Set A: Spiked with this compound.
Safety Operating Guide
Safe Disposal of α-Muurolene-d3: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of α-Muurolene-d3, a deuterated sesquiterpene. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety Precautions and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. Based on available safety data for α-Muurolene, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material, and collect it in a suitable, closed container for disposal.[1]
Disposal Procedures for this compound
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place the this compound waste into a clearly labeled, sealed, and chemically compatible container.
-
The label should include the full chemical name ("this compound"), the CAS number (if available), and any relevant hazard warnings.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated designated waste storage area, away from incompatible materials.[1]
-
-
Professional Disposal:
-
Arrange for the collection of the waste by a licensed chemical destruction facility.
-
The recommended disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1]
-
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.[1][2] This can lead to environmental contamination.
-
Do not contaminate water, foodstuffs, animal feed, or soil with this chemical.[1]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, or absorbent pads, must also be disposed of as chemical waste.
-
Solid Waste: Place contaminated solid waste in a designated, labeled hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[1]
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain regarding disposal limits or concentrations for this compound. The disposal procedures should be followed for any quantity of the substance.
| Parameter | Value |
| LD/LC50 Values | Data not available |
| Permissible Exposure Limits | Data not available |
| Reportable Quantities | Not established |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling α-Muurolene-d3
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of α-Muurolene-d3 in a laboratory setting. The following procedural guidance is designed to ensure the safe execution of experimental workflows and to provide clear, actionable steps for waste management.
Personal Protective Equipment (PPE)
Based on the safety data sheet for α-Muurolene, the following personal protective equipment is recommended to minimize exposure and ensure personal safety. While a specific safety data sheet for the deuterated form (this compound) was not identified, the PPE for the parent compound provides a strong basis for safe handling.
| PPE Category | Recommended Equipment | Specification |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Impervious clothing and gloves | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. Handle with gloves that have been inspected prior to use.[1] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask may be necessary when handling large quantities.[1] | Provide appropriate exhaust ventilation at places where dust is formed.[1] |
Operational Plan and Handling Procedures
Safe handling of this compound is paramount to preventing accidental exposure. The following step-by-step procedures should be followed:
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Wash off with soap and plenty of water. Consult a physician.[1]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
-
Inhalation : If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and adhere to regulations.
-
Chemical Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Contaminated Materials :
-
Gloves : Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Containers : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes before disposing of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated.[1]
-
-
Spills : In case of a spill, use personal protective equipment.[1] Prevent further leakage if safe to do so and do not let the product enter drains.[1] Sweep up and shovel the material into a suitable, closed container for disposal.[1]
Logical Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound from initial preparation through to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
